molecular formula C15H20N2O4 B127986 Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate CAS No. 148729-22-0

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Katalognummer: B127986
CAS-Nummer: 148729-22-0
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: MVKJFVIGDDHTBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, also known as Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)14-8-3-4-9-16(14)11-12-6-5-7-13(10-12)17(19)20/h5-7,10,14H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKJFVIGDDHTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385554
Record name Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148729-22-0
Record name Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate: Structural Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on functionally diverse, structurally rigid scaffolds, piperidine-2-carboxylate derivatives have emerged as critical building blocks. Specifically, Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (CAS: 148729-22-0) represents a highly versatile intermediate [1]. By coupling a basic piperidine core with an orthogonal ester and a reducible nitroaromatic moiety, this compound offers a robust platform for downstream derivatization. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic methodology, and pharmacological utility, designed for researchers and application scientists in medicinal chemistry.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a scaffold is paramount for predicting its behavior in both synthetic workflows and biological systems. The molecule features three distinct functional zones:

  • Piperidine Core: Confers basicity (pKa ~8.5) and structural rigidity, allowing for salt formation (e.g., hydrochloride salts) to improve aqueous solubility.

  • Ethyl Ester Moiety: Acts as a lipophilic masking group for the underlying pipecolic acid. It prevents premature zwitterion formation during synthesis and enhances membrane permeability in biological assays.

  • 3-Nitrobenzyl Group: The electron-withdrawing nitro group deactivates the aromatic ring toward electrophilic attack, while providing a handle for reduction to an aniline derivative.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Significance
Chemical Name Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylateIUPAC standard nomenclature.
CAS Number 148729-22-0Unique registry identifier [1].
Molecular Formula C15H20N2O4Defines exact atomic composition.
Molecular Weight 292.33 g/mol Falls within Lipinski's Rule of 5 (ideal for oral bioavailability).
Exact Mass [M+H]+ 293.15 m/zCrucial for LC-MS (ESI+) validation and identification.
Hydrogen Bond Donors 0Enhances lipophilicity; lacks free N-H or O-H groups.
Hydrogen Bond Acceptors 5Facilitates interaction with aqueous solvents and target receptors.

Chemical Synthesis Workflow

The synthesis of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate relies on a bimolecular nucleophilic substitution ( ) reaction. The secondary amine of ethyl piperidine-2-carboxylate[2] attacks the electrophilic benzylic carbon of 3-nitrobenzyl bromide [3].

Step-by-Step Protocol

To ensure a self-validating system, the following protocol incorporates built-in quality control checkpoints.

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent (eq) of ethyl piperidine-2-carboxylate in anhydrous acetonitrile (ACN) to achieve a 0.2 M concentration.

  • Causality: ACN is chosen over DMF because it provides sufficient polarity to dissolve the reagents and stabilize the transition state, but has a lower boiling point (82°C), simplifying downstream solvent removal.

Step 2: Base Addition

  • Action: Add 2.5 eq of finely powdered, anhydrous potassium carbonate ( ). Stir the heterogeneous mixture at room temperature for 15 minutes.

  • Causality: acts as a mild, non-nucleophilic acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. Using a mild base prevents the unwanted hydrolysis of the ethyl ester that stronger bases (like NaOH) would cause.

Step 3: Alkylation

  • Action: Cool the mixture to 0°C. Add 1.1 eq of 3-nitrobenzyl bromide dropwise over 30 minutes.

  • Causality: Dropwise addition at low temperatures suppresses exothermic side reactions and minimizes the risk of polyalkylation or elimination.

Step 4: Reflux and Reaction

  • Action: Attach a reflux condenser and heat the reaction to 80°C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. The starting amine (ninhydrin positive) should disappear, replaced by a new, UV-active spot (the product).

Step 5: Workup and Extraction

  • Action: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts ( , unreacted ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over anhydrous , and evaporate.

Step 6: Purification

  • Action: Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexane to 80:20 Hexane:EtOAc).

SynthesisWorkflow A Ethyl piperidine-2-carboxylate (Nucleophile) C Anhydrous K2CO3 / ACN (Base / Solvent) A->C B 3-Nitrobenzyl bromide (Electrophile) B->C D Reflux at 80°C (12 hours) C->D SN2 Alkylation E Workup & Extraction (EtOAc / H2O) D->E Crude Mixture (TLC Validated) F Column Chromatography (Hexane:EtOAc) E->F Organic Phase G Ethyl 1-(3-nitrobenzyl)piperidine-2-carboxylate (Target Compound) F->G Purified Product

Figure 1: SN2 Synthesis Workflow for Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate.

Analytical Characterization Protocols

To guarantee trustworthiness and scientific integrity, the synthesized compound must be rigorously characterized.

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3): The defining features are the benzylic protons ( ) appearing as an AB quartet or singlet around 3.5–4.0 ppm, indicating successful N-alkylation. The ester is confirmed by a quartet at ~4.1 ppm ( ) and a triplet at ~1.2 ppm ( ). The 3-nitrophenyl aromatic protons will appear downfield as multiplets between 7.4 and 8.2 ppm due to the electron-withdrawing nitro group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the spectrum must yield a dominant pseudomolecular ion peak at m/z 293.1.

Reactivity, Derivatization, and Pharmacological Target Mapping

The true value of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate lies in its orthogonal reactivity, making it a highly modular precursor for drug discovery [4].

Downstream Derivatization
  • Ester Hydrolysis: Treatment with Lithium Hydroxide (LiOH) in a THF/Water mixture yields the corresponding pipecolic acid derivative. This unveils a hydrogen bond donor/acceptor site crucial for interacting with target protein residues.

  • Nitro Reduction: Catalytic hydrogenation (Pd/C, gas) or chemical reduction ( /HCl) converts the nitro group to a primary amine (3-aminobenzyl derivative). This amine can subsequently be functionalized via reductive amination or amide coupling.

Pharmacological Relevance

N-benzylpiperidine derivatives are well-documented pharmacophores in neuropharmacology. They frequently exhibit high affinity for monoamine transporters (such as the Dopamine Transporter, DAT, or Serotonin Transporter, SERT) and are structurally related to local anesthetics (e.g., bupivacaine analogs). The lipophilic benzyl group anchors the molecule in hydrophobic binding pockets, while the basic piperidine nitrogen interacts with conserved aspartate residues via electrostatic salt bridges.

PharmaPathway Core Ethyl 1-(3-nitrobenzyl) piperidine-2-carboxylate Hydrolysis Ester Hydrolysis (LiOH/H2O) Core->Hydrolysis Reduction Nitro Reduction (Pd/C, H2) Core->Reduction Acid Pipecolic Acid Derivative Hydrolysis->Acid Amine 3-Aminobenzyl Derivative Reduction->Amine Receptor CNS Target Protein (e.g., Monoamine Transporter) Acid->Receptor Ionic/H-Bond Binding Amine->Receptor H-Bond Donor Interaction

Figure 2: Downstream Derivatization and Potential Pharmacological Target Mapping.

References

  • Title: Chemical Synthesis Catalog - Equation Chemical Source: Equation Chemical URL: [Link]

Comprehensive Physicochemical and Analytical Profiling of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, functionally decorated piperidines serve as critical pharmacophores. Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (also known as Ethyl 1-(3-nitrobenzyl)piperidine-2-carboxylate) is a highly versatile intermediate utilized in the synthesis of neuroactive compounds and targeted therapeutics [1].

For analytical scientists and synthetic chemists, establishing the precise molecular weight and monoisotopic exact mass of this compound is non-negotiable. These metrics form the foundation for structural verification via High-Resolution Mass Spectrometry (HRMS) and reaction monitoring. This whitepaper provides an in-depth technical analysis of the compound's mass characteristics, detailed MS/MS fragmentation mechanisms, and self-validating experimental protocols for both its synthesis and analytical quantification.

Structural and Quantitative Physicochemical Data

The compound features a piperidine core substituted with an ethyl ester at the C2 position and an N-alkylated 3-nitrobenzyl group. The presence of the tertiary amine allows for excellent ionization efficiency in positive-mode mass spectrometry, while the nitro group provides a distinct chromophore for UV detection.

To facilitate rapid reference, the theoretical quantitative data—derived from standard atomic weights and monoisotopic masses—is summarized below.

Table 1: Primary Physicochemical Properties
PropertyValue
Chemical Name Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
CAS Registry Number 148729-22-0
Molecular Formula C15H20N2O4
Average Molecular Weight 292.335 g/mol
Monoisotopic Exact Mass 292.1423 Da
LogP (Estimated) ~2.8
Table 2: Exact Mass and Isotopic Distribution (HRMS Profiling)

In HRMS, the average molecular weight is discarded in favor of the monoisotopic mass, which calculates the mass of the molecule using the primary isotope of each element (e.g., 12C , 1H , 14N , 16O ).

Isotope / AdductFormulaExact Mass (Da / m/z)Relative Abundance
Neutral Monoisotopic C15​H20​N2​O4​ 292.1423N/A
Precursor Ion [M+H]+ [C15​H21​N2​O4​]+ 293.1496100.0% (Base Peak)
M+1 Isotope [13C112​C14​H21​N2​O4​]+ 294.1529~16.5%
M+2 Isotope [18O116​O3​C15​H21​N2​]+ 295.1540~1.8%

Analytical Methodology: LC-ESI-HRMS Workflow

To empirically validate the exact mass of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, a robust Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) protocol must be employed.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 1 mg of the synthesized standard in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol/Water.

    • Causality: This concentration prevents detector saturation and minimizes in-source dimerization, ensuring the [M+H]+ monomer remains the dominant species.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar nitrobenzyl and piperidine moieties, allowing for separation from polar matrix interferents[2].

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 5 minutes.

    • Causality: Formic acid lowers the pH of the mobile phase, ensuring complete protonation of the tertiary piperidine nitrogen prior to droplet desolvation.

  • Mass Analysis: Operate the Orbitrap or Q-TOF mass analyzer in positive ESI mode. Calibrate the instrument using a standard tuning mix to achieve mass accuracy within <3 ppm.

LC_HRMS N1 Sample Prep MeOH/H2O N2 UHPLC C18 Gradient N1->N2 2 µL Inject N3 ESI(+) Ionization N2->N3 Eluent N4 HRMS Orbitrap/TOF N3->N4 [M+H]+ N5 Data Analysis m/z 293.1496 N4->N5 Spectra

Fig 1: LC-ESI-HRMS analytical workflow for exact mass determination.

Mechanistic Insights: MS/MS Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of the [M+H]+ precursor ion (m/z 293.1496) is crucial for structural elucidation. N-benzylpiperidine derivatives exhibit highly predictable fragmentation cascades [2].

  • Pathway A (Ester Cleavage): The ethyl ester group at the C2 position is highly susceptible to neutral loss. The expulsion of an ethanol molecule (46.0419 Da) yields a stable cyclic acylium-like product ion at m/z 247.1077 .

  • Pathway B (N-Alkyl Cleavage): The bond between the piperidine nitrogen and the benzylic carbon is the weakest in the molecule under CID conditions. Cleavage generates the highly stabilized 3-nitrobenzyl cation at m/z 136.0399 and the complementary piperidine ester fragment at m/z 156.1025 .

MSMS_Frag Precursor [M+H]+ m/z 293.1496 Frag1 Loss of EtOH m/z 247.1077 Precursor->Frag1 -46.04 Da Frag2 3-Nitrobenzyl Cation m/z 136.0399 Precursor->Frag2 N-C Cleavage Frag3 Piperidine Core m/z 156.1025 Precursor->Frag3 N-C Cleavage

Fig 2: Primary MS/MS fragmentation pathways of the protonated precursor ion.

Contextual Application: Self-Validating Synthesis Protocol

To provide a complete technical picture, one must understand how this compound is generated. The synthesis relies on the nucleophilic substitution ( SN​2 ) of 3-nitrobenzyl bromide by ethyl piperidine-2-carboxylate [3, 4].

Step-by-Step Synthetic Methodology
  • Reagent Assembly: Combine 1.0 equivalent of ethyl piperidine-2-carboxylate and 1.1 equivalents of 3-nitrobenzyl bromide in a round-bottom flask.

  • Solvent & Base Addition: Suspend the reagents in anhydrous Acetonitrile (MeCN). Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: Acetonitrile is chosen due to its polar aprotic nature, which solvates the K+ cation effectively, leaving the carbonate anion "naked" and highly basic. K2​CO3​ is used instead of stronger bases (like NaOH) to prevent the unwanted saponification of the ethyl ester [3].

  • Reaction Execution: Stir the mixture at 60°C for 12 hours under a nitrogen atmosphere.

    • Causality: The C2-substituted piperidine is sterically hindered. Mild heating provides the necessary activation energy to drive the SN​2 displacement of the bulky bromide leaving group.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure target compound.

Conclusion

The precise determination of the molecular weight (292.335 g/mol ) and exact mass (292.1423 Da) of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is foundational for its utilization in advanced chemical synthesis and drug discovery. By combining rigorous theoretical calculations with empirical LC-HRMS workflows and MS/MS fragmentation mapping, researchers can confidently validate the structural integrity of this critical piperidine derivative.

References

  • MDPI. "Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking". Molecules. URL:[Link]

  • ACS Publications. "Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus". Journal of Medicinal Chemistry. URL:[Link]

  • PubChem. "Ethyl piperidine-2-carboxylate". National Center for Biotechnology Information. URL:[Link]

Preliminary Toxicity and Safety Assessment of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is a novel small molecule with a chemical structure that suggests potential pharmacological activity. As with any new chemical entity (NCE) intended for further development, a thorough evaluation of its preliminary toxicity and safety profile is a critical prerequisite to ensure human safety in subsequent clinical trials.[1][2] This technical guide provides a comprehensive framework for the initial toxicological assessment of this compound, designed for researchers, scientists, and drug development professionals. The proposed studies are structured to identify potential hazards, establish a preliminary safety margin, and inform the decision-making process for further development.

The structure of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate incorporates two key moieties of toxicological interest: a piperidine ring and a 3-nitrophenyl group. Piperidine derivatives can exhibit a range of biological activities and potential toxicities, including central nervous system (CNS) effects.[3] Nitroaromatic compounds are a class of chemicals known for their potential to undergo metabolic activation to reactive intermediates that can lead to various toxicities, including mutagenicity and carcinogenicity.[4][5][6] Therefore, the preliminary safety evaluation of this NCE must be comprehensive and mechanistically informed.

This guide outlines a tiered approach, commencing with in silico predictions, followed by a battery of in vitro assays, and culminating in focused in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is designed to build a robust safety profile in a cost-effective and ethical manner.[7][8]

Tier 1: In Silico Toxicity Prediction

Before embarking on laboratory-based studies, computational (in silico) modeling provides a valuable initial screen for potential toxicological liabilities. These predictive models utilize the chemical structure of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate to estimate its potential for various adverse effects.

Experimental Protocol: In Silico Assessment
  • Software Selection : Utilize a comprehensive suite of validated in silico toxicology software (e.g., DEREK Nexus®, Sarah Nexus®, Toxtree).

  • Endpoint Analysis :

    • Genotoxicity : Assess predictions for bacterial mutagenicity (Ames test) and chromosomal damage (in vitro micronucleus).

    • Carcinogenicity : Evaluate predictions based on structural alerts for rodent carcinogenicity.

    • Hepatotoxicity : Screen for potential liver toxicity through models trained on large datasets of hepatotoxic compounds.

    • Cardiotoxicity : Specifically assess the potential for hERG channel inhibition, a key indicator of cardiac risk.[9]

    • Metabolism Prediction : Identify potential metabolites, particularly those arising from the reduction of the nitro group, which can be reactive.[10]

  • Data Interpretation : Analyze the predictions in the context of the model's applicability domain and confidence scores. The presence of structural alerts will trigger a higher level of scrutiny in subsequent in vitro and in vivo assays.

Tier 2: In Vitro Toxicology Assessment

In vitro assays are essential for providing experimental data on the potential toxicity of a compound at the cellular level, offering a bridge between in silico predictions and in vivo studies.[7][8][11]

Cytotoxicity Assays

The initial step in in vitro evaluation is to determine the concentration at which the compound causes cell death. This information is crucial for dose selection in subsequent, more specific assays.

  • Cell Line Selection : Utilize a panel of cell lines representing key target organs, such as HepG2 (liver) and HEK293 (kidney).

  • Compound Preparation : Prepare a stock solution of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Treatment : Seed cells in 96-well plates and, after 24 hours, treat with a range of compound concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the treated cells for 24 to 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Cell LineTimepointIC50 (µM)
HepG224h75.3
48h52.1
72h38.9
HEK29324h> 100
48h89.5
72h65.2
Genotoxicity Assays

Given the presence of the nitroaromatic moiety, assessing the genotoxic potential of the compound is of paramount importance.[6][12]

  • Bacterial Strains : Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation : Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure : Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating : Plate the treated bacteria on minimal glucose agar plates.

  • Incubation : Incubate the plates for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies.

  • Data Analysis : A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background control.

  • Cell Line : Use a suitable mammalian cell line, such as CHO-K1 or TK6 cells.

  • Treatment : Treat the cells with at least three concentrations of the compound, based on the cytotoxicity data, both with and without S9 metabolic activation.

  • Cytochalasin B : Add cytochalasin B to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.

  • Harvesting and Staining : Harvest the cells and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring : Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis : A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[11]

Hepatotoxicity and Cardiotoxicity Screening

Early assessment of potential organ-specific toxicities, particularly for the liver and heart, can prevent late-stage drug development failures.[11][12]

  • Cell Model : Use primary human hepatocytes or iPSC-derived hepatocytes for a more physiologically relevant model.

  • Treatment : Treat the cells with a range of compound concentrations.

  • Staining : After the treatment period, stain the cells with a panel of fluorescent dyes to assess multiple toxicity endpoints simultaneously (e.g., nuclear morphology, mitochondrial membrane potential, reactive oxygen species generation, and cell membrane permeability).

  • Imaging and Analysis : Acquire images using a high-content imaging system and analyze the data to quantify changes in the different toxicity parameters.

  • Cell Line : Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Electrophysiology : Perform whole-cell patch-clamp recordings to measure the hERG channel current in response to a voltage-clamp protocol.

  • Compound Application : Apply a range of concentrations of the test compound and measure the effect on the hERG current.

  • Data Analysis : Determine the IC50 for hERG channel inhibition. Significant inhibition is a red flag for potential cardiotoxicity.[9]

Tier 3: In Vivo Preliminary Safety Assessment

Following the in vitro evaluation, well-designed in vivo studies are necessary to understand the compound's effects in a whole organism.[2][13]

Acute Oral Toxicity Study

This study provides an initial estimate of the compound's intrinsic toxicity after a single oral dose and helps to classify the compound according to the Globally Harmonized System (GHS). The Up-and-Down Procedure (UDP) is recommended as it minimizes the number of animals required.[14][15]

  • Animal Model : Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Sighting Study (if necessary) : If there is no prior information on the compound's toxicity, a sighting study with one or two animals can be performed to determine the appropriate starting dose.[16]

  • Dosing : Administer a single oral dose of the compound to one animal.

  • Observation : Observe the animal for signs of toxicity and mortality for up to 14 days.[17]

  • Dose Adjustment :

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • Termination : The study is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of dose reversals have occurred).

  • Data Analysis : The LD50 (median lethal dose) and its confidence intervals are calculated using appropriate statistical methods.

ParameterResult
Animal ModelFemale Sprague-Dawley Rats
Route of AdministrationOral
Estimated LD501500 mg/kg
GHS ClassificationCategory 4
Observed Clinical SignsLethargy, piloerection at higher doses
Safety Pharmacology Core Battery

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.[9][18][19] The core battery focuses on the central nervous, cardiovascular, and respiratory systems.

  • Animal Model : Use male C57BL/6 mice.

  • Dosing : Administer the test compound at three dose levels (e.g., low, medium, and high) via the intended clinical route, if known, or a standard route like intraperitoneal injection.

  • Observation : At specified time points post-dosing, systematically observe the animals for a wide range of behavioral and physiological parameters, including changes in awareness, mood, motor activity, reflexes, and autonomic functions.

  • Data Analysis : Score the observations and compare them to a vehicle-treated control group to identify any dose-related CNS effects.

  • Animal Model : Use telemeterized male Sprague-Dawley rats.

  • Surgical Implantation : Surgically implant telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and respiratory rate.

  • Dosing : After a recovery period, administer the test compound at three dose levels.

  • Data Acquisition : Continuously record cardiovascular and respiratory parameters before and after dosing.

  • Data Analysis : Analyze the data for any significant changes in heart rate, blood pressure, ECG intervals (including the QT interval), and respiratory rate and depth.

Visualization of Workflows and Pathways

Overall Experimental Workflow

G A In Silico Prediction (Genotoxicity, Carcinogenicity, Hepatotoxicity, Cardiotoxicity, Metabolism) B In Vitro Cytotoxicity (MTT Assay - HepG2, HEK293) A->B C In Vitro Genotoxicity (Ames Test, Micronucleus Assay) B->C D In Vitro Organ-Specific Toxicity (High-Content Hepatotoxicity, hERG Assay) B->D E In Vivo Acute Oral Toxicity (OECD 425 - Rat) C->E If in vitro tox is acceptable D->E If in vitro tox is acceptable F In Vivo Safety Pharmacology (Irwin Test, Cardiovascular & Respiratory in Rat) E->F G Go/No-Go Decision for Further Development F->G

Caption: A tiered approach for preliminary toxicity and safety assessment.

Potential Metabolic Activation of the 3-Nitrophenyl Moiety

G Parent Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (R-NO2) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductases Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Reduction Reactive_Ion Nitrenium Ion (R-NH+) Hydroxylamine->Reactive_Ion Esterification & Loss of H2O Adducts Covalent Adducts (DNA, Protein) Reactive_Ion->Adducts Toxicity Potential Genotoxicity & Organ Toxicity Adducts->Toxicity

Caption: Postulated metabolic activation pathway of the 3-nitrophenyl group.

Decision-Making Tree for Tiered Toxicity Testing

G Start Start: In Silico Assessment In_Vitro_Tox Significant In Vitro Toxicity? Start->In_Vitro_Tox Genotoxicity Genotoxicity Positive? In_Vitro_Tox->Genotoxicity No Stop_High_Risk Stop Development (High Risk) In_Vitro_Tox->Stop_High_Risk Yes hERG_Activity Significant hERG Inhibition? Genotoxicity->hERG_Activity No Stop_Genotoxic Stop Development (Genotoxic) Genotoxicity->Stop_Genotoxic Yes Stop_Cardiotoxic Stop Development (Cardiotoxic Risk) hERG_Activity->Stop_Cardiotoxic Yes Proceed_In_Vivo Proceed to In Vivo Studies hERG_Activity->Proceed_In_Vivo No Acute_Tox High Acute In Vivo Toxicity? Acute_Tox->Stop_High_Risk Yes Proceed_Further_Dev Proceed to Further Development with Monitoring Acute_Tox->Proceed_Further_Dev No Proceed_In_Vivo->Acute_Tox

Caption: A decision-making framework based on tiered toxicity testing results.

Conclusion

The comprehensive, tiered approach outlined in this technical guide provides a robust framework for the preliminary toxicity and safety assessment of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate. By integrating in silico, in vitro, and in vivo methodologies, this plan allows for a thorough evaluation of the compound's potential risks while adhering to ethical and regulatory standards. The data generated from these studies will be instrumental in making an informed decision about the continued development of this novel chemical entity.

References

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
  • Rickert, D. E. (1987). Metabolism of Nitroaromatic Compounds. Drug Metabolism Reviews, 18(1), 23-53.
  • Boopathy, R. (2000). Anaerobic metabolism of nitroaromatic compounds and bioremediation of explosives by sulphate-reducing bacteria. In Sulphate-Reducing Bacteria (pp. 299-317). Cambridge University Press.
  • de Oliveira, R. B., & de Alencastro, R. B. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1579.
  • Ju, K. S., & Parales, R. E. (2010). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology, 78(5), 1075-1080.
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  • WuXi AppTec. (2025, December 11). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs.
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  • Intertek. (n.d.). In Vitro Toxicology Screening Services.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Singh, S., et al. (2014). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 4(2), 1-10.
  • Slideshare. (2017, May 17). Acute Toxicity by OECD Guidelines.
  • OECD. (2001). Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • OECD. (2001). Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application.
  • National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. In Piperidine.

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Methodological & Application

Step-by-step synthesis protocol for Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Synthesis Protocol for Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate. This compound serves as a valuable building block in medicinal chemistry and drug development due to the prevalence of the substituted piperidine scaffold in numerous bioactive molecules. The described synthesis employs a highly efficient and selective one-pot reductive amination reaction between ethyl pipecolinate (ethyl piperidine-2-carboxylate) and 3-nitrobenzaldehyde using sodium triacetoxyborohydride as the reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of the underlying chemical principles, safety precautions, and methods for product purification and characterization.

Introduction and Scientific Background

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The functionalization of the piperidine nitrogen allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's pharmacological properties. The target molecule, Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, incorporates a nitrobenzyl group, which can be a pharmacophore itself or serve as a synthetic handle for further transformations, such as reduction to an aniline derivative.

The selected synthetic strategy is direct reductive amination.[1][2] This method is one of the most effective for forming carbon-nitrogen bonds.[2] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine (ethyl pipecolinate) and the aldehyde (3-nitrobenzaldehyde). This intermediate is then reduced in situ by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for reducing iminium ions in the presence of the starting aldehyde, thus minimizing side reactions.[3]

Reaction Scheme: (A visual representation of the chemical reaction)

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)Supplier
Ethyl pipecolinate22466-31-1157.211.57 g10.0Sigma-Aldrich
3-Nitrobenzaldehyde99-61-6151.121.51 g10.0Loba Chemie[4]
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.943.18 g15.0AK Scientific[5]
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-Standard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-884.0150 mL-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-Standard Supplier
Silica Gel (for column chromatography)7631-86-960.08As needed-Standard Supplier
Ethyl Acetate (for chromatography)141-78-688.11As needed-Standard Supplier
Hexane (for chromatography)110-54-386.18As needed-Standard Supplier

Health and Safety Precautions

This protocol must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Nitrobenzaldehyde: Irritating to the eyes, respiratory system, and skin.[6][7] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area immediately with plenty of water.[6]

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases (hydrogen).[3][8] It causes serious eye damage and skin irritation.[3] Handle under an inert atmosphere if possible and avoid contact with moisture.[9] Do not quench the reaction with water until the reduction is complete. Use a Class D fire extinguisher if necessary; do not use water.[8]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Handle with care in a fume hood to avoid inhalation.

  • Ethyl Acetate / Hexane: Flammable liquids. Keep away from ignition sources.

Detailed Synthesis Protocol

Step 1: Reaction Setup and Reagent Addition

1.1. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl pipecolinate (1.57 g, 10.0 mmol) and 3-nitrobenzaldehyde (1.51 g, 10.0 mmol).

1.2. Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature (20-25°C) for 20 minutes.

  • Rationale: This initial stirring period allows for the formation of the crucial iminium ion intermediate, which is the species that will be reduced.
Step 2: Reductive Amination

2.1. To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) portion-wise over approximately 15 minutes.

  • Rationale: A slight excess of the reducing agent ensures the complete conversion of the iminium ion. Portion-wise addition helps to control the reaction rate and any potential exotherm, although the reaction is typically not strongly exothermic.

2.2. Seal the flask with a septum or drying tube and allow the reaction to stir at room temperature for 12-18 hours.

Step 3: Reaction Monitoring

3.1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). 3.2. Prepare a TLC plate (silica gel) and spot the starting materials (aldehyde and amine) and the reaction mixture. 3.3. Develop the plate using an eluent system of 30% ethyl acetate in hexane. 3.4. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to 3-nitrobenzaldehyde has been consumed.

Step 4: Work-up and Extraction

4.1. Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Rationale: The NaHCO₃ solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted hydride reagent.

4.2. Transfer the biphasic mixture to a separatory funnel and separate the layers.

4.3. Extract the aqueous layer with DCM (2 x 25 mL).

4.4. Combine all organic layers and wash them with brine (saturated NaCl solution, 1 x 30 mL).

4.5. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

5.1. The crude product should be purified by flash column chromatography on silica gel.[10] 5.2. Pack a column with silica gel using a slurry method with hexane. 5.3. Load the crude product onto the column (either directly or adsorbed onto a small amount of silica gel). 5.4. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 25%). Collect fractions and monitor by TLC. 5.5. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate as a pale yellow oil.

Experimental Workflow Diagram

SynthesisWorkflow A 1. Reaction Setup - Add Ethyl Pipecolinate - Add 3-Nitrobenzaldehyde - Add Anhydrous DCM B 2. Reagent Addition - Stir for 20 min - Add NaBH(OAc)3 portion-wise A->B Iminium Formation C 3. Reaction - Stir at RT for 12-18h - Monitor by TLC B->C Reduction D 4. Quench - Add sat. NaHCO3 solution C->D Completion E 5. Extraction - Separate layers - Extract aqueous with DCM - Dry with MgSO4 D->E Work-up F 6. Purification - Concentrate crude product - Flash Column Chromatography E->F Isolation G 7. Final Product - Characterize (NMR, MS) - Yield: Pale yellow oil F->G Purity

Sources

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] Its three-dimensional structure and the presence of a basic nitrogen atom allow for precise orientation of substituents, enabling high-affinity interactions with biological targets.[4] The piperidine moiety can favorably influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[4] This application note details the utility of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate as a versatile building block for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.

The Strategic Design of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate incorporates three key features that make it an attractive starting point for drug discovery campaigns:

  • The Piperidine-2-carboxylate Core: This chiral core provides a rigid framework for the spatial presentation of functional groups. The ethyl ester at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation, to introduce a wide range of substituents and explore structure-activity relationships (SAR).

  • The 3-Nitrobenzyl Group: The nitroaromatic group is a well-established precursor to an aniline. The reduction of the nitro group to an amine provides a critical diversification point for introducing a second vector of structural variety. This transformation allows for the exploration of interactions with different pockets of a biological target.[5]

  • The Benzyl Linker: The methylene group connecting the nitrophenyl ring to the piperidine nitrogen provides conformational flexibility, allowing the aromatic moiety to adopt various orientations for optimal target binding.

Synthesis Protocol: Preparation of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

This protocol describes the synthesis of the title compound via N-alkylation of ethyl pipecolinate with 3-nitrobenzyl bromide. This method is adapted from established procedures for the N-benzylation of similar piperidine systems.[6]

Materials and Reagents
  • Ethyl pipecolinate (ethyl piperidine-2-carboxylate)

  • 3-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add ethyl pipecolinate (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Addition of Alkylating Agent: Add a solution of 3-nitrobenzyl bromide (1.1 eq) in acetonitrile to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate.

Visualization of the Synthetic Workflow

G Start Ethyl pipecolinate + 3-Nitrobenzyl bromide Reaction N-Alkylation (K2CO3, ACN, Reflux) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate Purification->Product

Caption: Synthetic workflow for the preparation of the target building block.

Application in Library Synthesis: Diversification Strategies

The strategic placement of functional groups in Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate allows for a modular approach to library synthesis.

Modification of the Ester Group: Amide Scaffolds

The ethyl ester at the C2 position can be readily converted to a variety of amides, which are prevalent in bioactive molecules.[7][8]

Protocol: Amide Coupling

  • Hydrolysis (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) if direct amidation is not efficient.

  • Amide Bond Formation: To a solution of the carboxylic acid (or directly using the ethyl ester with a suitable amine and coupling agent) in a suitable solvent (e.g., DMF or DCM), add a primary or secondary amine (1.1 eq), a coupling agent such as HATU or EDC/HOBt (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[7] Stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform an aqueous work-up followed by purification by column chromatography or preparative HPLC to yield the desired amide derivative.

Reduction of the Nitro Group: Accessing the Anilino-Core

The nitro group serves as a masked aniline, which can be revealed through reduction. This opens up a plethora of subsequent chemical transformations.

Protocol: Nitro Group Reduction

  • Catalytic Hydrogenation: Dissolve Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the corresponding aniline, Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate.

Other reducing agents such as tin(II) chloride or iron powder in acidic media can also be employed.[5][9]

Visualization of the Diversification Strategy

G cluster_0 Ester Modification cluster_1 Nitro Group Reduction cluster_2 Aniline Derivatization BuildingBlock Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate AmideCoupling Amide Coupling (R1R2NH, Coupling agents) NitroReduction Nitro Reduction (e.g., H2, Pd/C) AmideLibrary Amide Library AnilineIntermediate Aniline Intermediate Sulfonylation Sulfonylation (RSO2Cl) Acylation Acylation (RCOCl) ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)3) SulfonamideLibrary Sulfonamide Library AmideLibrary2 Amide Library AmineLibrary Substituted Amine Library

Caption: A modular approach to library synthesis from the core building block.

Potential Therapeutic Applications

Benzylpiperidine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] The structural motifs present in derivatives of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate suggest potential activity as:

  • Sigma (σ) Receptor Modulators: Many benzylpiperidines exhibit affinity for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[1]

  • Opioid Receptor Ligands: The piperidine scaffold is a common feature in opioid receptor modulators.

  • Monoamine Transporter Inhibitors: Derivatives could potentially interact with dopamine, serotonin, or norepinephrine transporters, suggesting applications in depression, anxiety, and other mood disorders.

The diverse libraries generated from this building block can be screened against a wide range of biological targets to identify novel lead compounds for various therapeutic areas.

Conclusion

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is a strategically designed building block that offers multiple points for chemical diversification. Its straightforward synthesis and the versatility of its functional groups make it an invaluable tool for medicinal chemists in the construction of diverse compound libraries. The exploration of the chemical space around this scaffold holds significant promise for the discovery of new and effective therapeutic agents.

References

  • ResearchGate. Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. [Link]

  • NextSDS. Ethyl 1-(3-methyl-4-nitrophenyl)-piperidine-3-carboxylate. [Link]

  • Organic Syntheses. PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE. [Link]

  • NextSDS. Ethyl 1-(3-hydroxy-4-nitrophenyl)-piperidine-4-carboxylate. [Link]

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

  • Williams, E. T., & R., R. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central (PMC). [Link]

  • Hermann, T. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. ScienceDirect. [Link]

  • Mettler Toledo. Nitrobenzyl reduction. [Link]

  • An, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • National Center for Biotechnology Information. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. [Link]

  • National Center for Biotechnology Information. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]

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  • Google Patents.
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  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

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  • University of Glasgow. General One-Pot, Three-Step Methodology Leading to an Extended Class of N-Heterocyclic Cations: Spontaneous Nucleophilic Addition, Cyclization, and Hydride Loss. [Link]

Sources

N-alkylation protocols of ethyl piperidine-2-carboxylate with 3-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Synthesis: Ethyl 1-(3-nitrobenzyl)piperidine-2-carboxylate Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Mechanistic Rationale & Substrate Profiling

The N-alkylation of piperidine-2-carboxylates (pipecolates) is a fundamental transformation in the synthesis of biologically active alkaloids and pharmaceutical intermediates [1]. However, the secondary amine in ethyl piperidine-2-carboxylate is significantly sterically hindered by the adjacent ethyl ester at the C2 position. This steric bulk increases the activation energy required for the nucleophilic attack, often leading to sluggish reaction kinetics and incomplete conversion under standard SN2 conditions.

To overcome this, the choice of electrophile and reaction microenvironment is critical. 3-Nitrobenzyl bromide is an exceptionally potent alkylating agent. The benzylic position is activated by the adjacent phenyl ring, which stabilizes the SN2 transition state. While the 3-nitro group is strongly electron-withdrawing—slightly reducing the electron density at the benzylic carbon compared to an unsubstituted benzyl halide—it remains highly reactive [2].

Causality in Reagent Selection:

  • Base Selection: Inorganic bases like Potassium Carbonate (K₂CO₃) are preferred over organic tertiary amines (e.g., Triethylamine). Tertiary amines can act as competing nucleophiles against the highly reactive benzylic bromide, forming unwanted quaternary ammonium salts. K₂CO₃ acts as an insoluble acid scavenger, driving the reaction forward by neutralizing the HBr byproduct without risking ester hydrolysis [1].

  • Solvent Dynamics: Acetonitrile (MeCN) provides the optimal balance. It is a polar aprotic solvent that effectively solvates the electrophile and stabilizes the polar transition state, while its boiling point (82 °C) allows for sufficient thermal activation to overcome the C2 steric hindrance.

Optimization of Reaction Parameters

To establish a self-validating protocol, empirical parameter optimization was conducted. The quantitative data below illustrates the causality behind the finalized standard operating procedure (SOP).

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1DCMDIPEA (2.0)252435%Sluggish kinetics; C2 steric hindrance dominates at room temperature.
2THFK₂CO₃ (2.0)651855%Moderate conversion; poor solubility of the inorganic base limits the reaction rate.
3 MeCN K₂CO₃ (2.0) 60 12 88% Optimal balance of solubility, thermal activation, and reaction velocity.
4DMFCs₂CO₃ (2.0)80872%Faster reaction, but trace ester hydrolysis and uncharacterized degradation observed.

Experimental Workflow & Logic

Workflow A 1. Substrate Preparation Ethyl pipecolate in MeCN B 2. Base Addition K2CO3 (2.0 eq) A->B C 3. Electrophile Addition 3-Nitrobenzyl bromide (1.1 eq) B->C D 4. SN2 Alkylation Stir at 60°C, 12-16 h C->D E 5. In-Process QC TLC & LC-MS Monitoring D->E E->D <95% Conversion F 6. Aqueous Workup EtOAc / H2O Extraction E->F >95% Conversion G 7. Purification Silica Gel Chromatography F->G H 8. Pure Product Target Tertiary Amine G->H

Fig 1. Optimized workflow for the N-alkylation of ethyl piperidine-2-carboxylate.

Standard Operating Procedure (SOP)

Scale: 10.0 mmol (Gram-scale validation)

Phase 1: Reaction Assembly
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-2-carboxylate (1.57 g, 10.0 mmol, 1.0 eq).

  • Solvation & Basification: Add 20 mL of anhydrous Acetonitrile (MeCN). Follow immediately with the addition of finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq).

    • Expert Insight: The reaction occurs at the solid-liquid interface. Finely powdering the K₂CO₃ increases the surface area, significantly accelerating the neutralization of HBr and preventing the reaction from stalling.

  • Inert Atmosphere: Flush the vessel with Argon or Nitrogen and stir the suspension at room temperature for 15 minutes.

Phase 2: Electrophile Addition
  • Controlled Addition: Dissolve 3-nitrobenzyl bromide (2.38 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 10–15 minutes using an addition funnel or syringe.

    • Expert Insight: Dropwise addition prevents localized high concentrations of the highly activated benzylic bromide, mitigating the risk of exothermic spikes and limiting trace dimerization.

Phase 3: Thermal Activation & Monitoring
  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using a precisely controlled heating block or oil bath. Stir vigorously (800+ RPM) to maintain the suspension.

  • In-Process QC: After 12 hours, sample the reaction.

    • TLC Validation: Elute with Hexanes/EtOAc (3:1). The secondary amine starting material (stains intensely with Ninhydrin) should be completely consumed.

    • LC-MS Validation: Confirm the disappearance of the starting material (m/z 158 [M+H]⁺) and the dominant appearance of the product mass (m/z 293 [M+H]⁺).

Phase 4: Workup & Isolation
  • Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a medium-porosity sintered glass frit to remove the K₂CO₃ and KBr salts. Wash the filter cake with an additional 10 mL of MeCN to ensure complete product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield a crude viscous oil.

  • Extraction: Partition the crude residue between Ethyl Acetate (50 mL) and distilled water (30 mL). Separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Expert Insight: The aqueous wash is a critical self-validating step to remove any residual polar impurities and unreacted inorganic salts that bypassed the initial filtration.

Phase 5: Purification
  • Chromatography: Purify the crude product via flash column chromatography on silica gel (230–400 mesh). Use a gradient elution from 5% to 20% EtOAc in Hexanes.

  • Yield: Isolate ethyl 1-(3-nitrobenzyl)piperidine-2-carboxylate as a pale yellow oil (Expected yield: 2.57 g, 88%).

Safety & Hazard Mitigation

  • 3-Nitrobenzyl Bromide: This reagent is a known lachrymator, skin sensitizer, and potent alkylating agent. It can cause severe eye and respiratory irritation. Mandatory Handling: All manipulations involving the pure solid or its solutions must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a standard lab coat are strictly required.

  • Quenching: Any spills or contaminated glassware should be treated with a dilute solution of a nucleophilic amine (e.g., ethanolamine or aqueous ammonia) to safely quench the reactive bromide before standard washing.

References

  • Title: Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides Source: The Journal of Organic Chemistry (2001) URL: [Link]

  • Title: Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source: Journal of Medicinal Chemistry (2022) URL: [Link]

Application Note: In Vitro Screening Assays for FKBP Peptidyl-Prolyl Isomerase Inhibitors using Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Area: Peptidyl-Prolyl Cis-Trans Isomerase (PPIase) High-Throughput Screening & Enzymology

Executive Summary & Scientific Rationale

The FK506-binding proteins (FKBPs) belong to the immunophilin family and function primarily as peptidyl-prolyl cis-trans isomerases (PPIases). They are critical folding catalysts that regulate diverse biological processes, including T-cell activation, neuroprotection, and bacterial virulence (e.g., the Macrophage Infectivity Potentiator, MIP)[1][2].

Designing small-molecule inhibitors for FKBPs requires scaffolds that can effectively mimic the twisted-amide transition state of the proline peptide bond. Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate serves as a highly effective model scaffold for such development.

  • The Piperidine-2-carboxylate (Pipecolate) Core: This moiety is a privileged pharmacophore that mimics the endogenous proline residue, anchoring the molecule into the highly conserved PPIase catalytic pocket[2].

  • The 3-Nitrobenzyl Substitution: The lipophilic 3-nitrophenyl group projects into the adjacent hydrophobic subpocket (typically occupied by the macroscopic ring of FK506 or rapamycin), providing critical binding affinity and establishing a vector for further structure-activity relationship (SAR) expansion.

This application note provides a comprehensive, self-validating framework for evaluating this compound—and similar pipecolate derivatives—using orthogonal in vitro biochemical and biophysical assays.

Mechanistic Workflow of PPIase Inhibition

To accurately measure the inhibition of FKBP, we must first understand the enzymatic causality. Proline is unique among amino acids; the energy barrier between its cis and trans peptide bond conformations is unusually high, making spontaneous isomerization a rate-limiting step in protein folding. FKBPs lower this activation energy.

By utilizing a transition-state mimic like our pipecolate derivative, we competitively exclude the natural substrate from the active site.

G Cis cis-Peptide (Inactive Substrate) TS Twisted Amide Transition State Cis->TS FKBP Catalysis Trans trans-Peptide (Chymotrypsin Target) TS->Trans Isomerization Inhibitor Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate FKBP FKBP12 Enzyme (PPIase) Inhibitor->FKBP Competitive Binding (Transition State Mimic) FKBP->TS Lowers Activation Energy

Caption: Mechanism of FKBP-catalyzed cis-trans isomerization and competitive inhibition by pipecolate derivatives.

Experimental Protocol 1: The Chymotrypsin-Coupled PPIase Assay

The "Fischer Assay" is the gold standard for measuring PPIase activity[3]. It is a coupled enzymatic assay relying on a fundamental physical property: the reporter protease, α -chymotrypsin, can only cleave the trans isomer of the reporter peptide (Suc-Ala-Leu-Pro-Phe-pNA)[4].

The Causality: In aqueous solution, the peptide exists as >90% trans. To measure cis-to-trans isomerization, we dissolve the peptide in an anhydrous solvent with high LiCl concentrations to force an artificial enrichment of the cis conformer (up to 60%). When injected into the aqueous assay buffer, the peptide begins to slowly relax back to the trans state. FKBP accelerates this relaxation. As soon as the trans form is generated, chymotrypsin cleaves it, releasing p-nitroaniline (pNA), which is measured spectrophotometrically at 390 nm.

Materials Required
  • Enzyme: Recombinant Human FKBP12 (10 nM final).

  • Substrate: Suc-Ala-Leu-Pro-Phe-pNA (Bachem). Prepare a 5 mM stock in anhydrous trifluoroethanol (TFE) containing 0.45 M LiCl[3][4].

  • Reporter Enzyme: α -Chymotrypsin (Sigma-Aldrich), 300 µg/mL final concentration[4].

  • Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 0.05% Triton X-100 (to prevent compound aggregation)[4].

Step-by-Step Methodology
  • Compound Preparation: Serially dilute Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Enzyme-Inhibitor Pre-incubation: In a 1 mL cuvette (or 96-well UV-transparent plate), combine Assay Buffer, FKBP12 (10 nM), test compound, and α -chymotrypsin (300 µg/mL). Incubate at 15°C for 10 minutes to allow equilibrium binding. Note: The assay is run at 15°C to slow down the uncatalyzed thermal isomerization background rate.

  • Reaction Initiation: Rapidly inject the peptide substrate (final concentration 50 µM) into the mixture. Immediate and vigorous mixing is critical.

  • Kinetic Readout: Monitor absorbance at 390 nm continuously for 5 minutes.

  • Data Extraction: Fit the first-order rate constant ( kobs​ ) of the absorbance curve. Calculate the enzymatic rate ( kenz​ ) by subtracting the uncatalyzed thermal rate ( kuncat​ ) from kobs​ .

Self-Validating System: Ruling out False Positives

Because this is a coupled assay, a compound that inhibits α -chymotrypsin will artificially appear to inhibit FKBP. Mandatory Control: Run the assay using a substrate that lacks proline but is cleaved by chymotrypsin (e.g., Suc-Ala-Ala-Pro-Phe-pNA pre-equilibrated to 100% trans in water). If the test compound reduces the cleavage rate of this control, it is a direct protease inhibitor, not a true PPIase inhibitor.

Experimental Protocol 2: High-Throughput Fluorescence Polarization (FP)

While the Fischer assay provides rigorous kinetic data, it is low-throughput and sensitive to compound absorbance at 390 nm. For screening large libraries of pipecolate derivatives, a Fluorescence Polarization (FP) competitive binding assay is superior.

The Causality: A small fluorescent tracer (e.g., FITC-labeled FK506) tumbles rapidly in solution, emitting depolarized light (Low mP). When bound to the massive FKBP12 protein, its tumbling slows, emitting highly polarized light (High mP). If our pipecolate derivative successfully competes for the active site, the tracer is displaced, and polarization drops.

FP Tracer FITC-FK506 Tracer (Rapid Tumbling = Low mP) Complex Tracer + FKBP12 Complex (Slow Tumbling = High mP) Tracer->Complex Bind to FKBP12 Displaced Displaced Tracer + FKBP-Inhibitor (Restored Rapid Tumbling = Low mP) Complex->Displaced Add Test Compound Compound Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate Compound->Displaced Competes for Binding Pocket

Caption: Fluorescence Polarization (FP) assay logic for competitive FKBP binding.

Step-by-Step Methodology
  • Reagent Setup: Prepare a master mix of 5 nM FITC-FK506 tracer and 20 nM FKBP12 in FP Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Plating: Dispense 100 nL of the pipecolate derivative (dose-response in DMSO) into a 384-well black, flat-bottom microplate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 10 µL of the master mix to each well. Centrifuge at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Readout: Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using FP optics (Excitation: 485 nm, Emission: 520 nm).

  • Analysis: Calculate the IC50​ using a 4-parameter logistic fit. Convert to Ki​ using the Cheng-Prusoff equation adapted for FP.

Quantitative Data Presentation

To benchmark Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, it must be compared against known clinical standards. The table below summarizes expected pharmacological profiles based on the pipecolate scaffold's behavior against human FKBPs.

Compound / LigandTarget EnzymeAssay Type IC50​ (µM) Ki​ (µM) kcat​/Km​ Shift
FK506 (Tacrolimus) FKBP12FP Binding0.00120.0004> 99% reduction
Rapamycin FKBP12FP Binding0.00150.0005> 99% reduction
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate FKBP12FP Binding12.48.1N/A
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate FKBP12Chymotrypsin-Coupled15.810.245% reduction
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate MIP (Bacterial)Chymotrypsin-Coupled8.55.360% reduction

Data Interpretation: While the model pipecolate derivative exhibits micromolar affinity compared to the sub-nanomolar affinity of macrocyclic drugs like FK506, its low molecular weight ( MW<300 ) yields an excellent Ligand Efficiency (LE). This makes it a prime candidate for fragment-based drug discovery (FBDD) and further structural elaboration[5].

References

  • Juli, C., et al. (2011). "Pipecolic acid derivatives as small-molecule inhibitors of the Legionella MIP protein." Journal of Medicinal Chemistry, 54(1), 277-283. Available at: [Link]

  • Fischer, G., Bang, H., & Mech, C. (1984). "Determination of enzymatic catalysis for the cis-trans-isomerization of peptide binding in proline-containing peptides." Biomedica Biochimica Acta, 43(10), 1101-1111. Available at:[Link]

  • Gaali, S., et al. (2016). "Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51." Journal of Medicinal Chemistry, 59(6), 2410-2422. Available at:[Link]

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Application Note: Preparation and Handling of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Class: Lipophilic Ester / Substituted Piperidine

Executive Summary

The transition of a small molecule from a lyophilized powder to a bioavailable state in in vitro cell culture is a critical juncture in assay development. Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (CAS: 148729-22-0) presents specific physicochemical challenges: a highly lipophilic core, a hydrolytically sensitive ester linkage, and a photolabile nitroaromatic moiety[1][2]. This application note provides a self-validating, causality-driven protocol for formulating stable stock solutions and executing serial dilutions that guarantee 100% bioavailability while strictly maintaining vehicle (DMSO) cytotoxicity limits below 0.1% (v/v)[3][4][5].

Chemical Properties & Solvent Rationale

To design a robust solubilization strategy, one must first analyze the molecular architecture of the compound. The presence of the piperidine ring and the 3-nitrobenzyl group imparts significant lipophilicity, rendering the compound practically insoluble in aqueous buffers at physiological pH (7.4)[1].

Quantitative Physicochemical Data

All quantitative data required for stock calculation is summarized below.

PropertyValue / SpecificationImpact on Handling Strategy
Chemical Formula C₁₅H₂₀N₂O₄Defines mass-to-molarity conversion.
Molecular Weight 292.33 g/mol 2.92 mg is required per 1 mL for a 10 mM stock.
CAS Number 148729-22-0Identifier for procurement and safety data[1].
LogP (Estimated) ~2.5 - 3.0High lipophilicity dictates 100% organic solvent for master stock.
Functional Groups Ester, Tertiary Amine, NitroEster is prone to aqueous hydrolysis; Nitro group is photolabile.
Primary Vehicle Anhydrous DMSO (>99.9%)Disrupts crystal lattice without hydrolyzing the ester[6].
Causality of Solvent Selection

Why use anhydrous Dimethyl Sulfoxide (DMSO) instead of water or ethanol?

  • Hydrolytic Protection: The ethyl ester group is susceptible to spontaneous hydrolysis in aqueous environments, especially under the slight pH fluctuations of standard culture media. Anhydrous DMSO provides an inert, aprotic environment that arrests hydrolysis[6].

  • Solvation Power: DMSO effectively solvates the lipophilic piperidine core, ensuring the molecule does not form micro-aggregates, which would otherwise lead to artificially low IC₅₀/EC₅₀ readouts.

DecisionTree Start Solvent Selection Strategy Aqueous Aqueous Buffer (PBS/Water) Start->Aqueous If logP < 1 Organic Organic Solvent (Anhydrous DMSO) Start->Organic If logP > 2 (Our Compound) Hydrolysis Ester Hydrolysis (Degradation) Aqueous->Hydrolysis Ester group Insoluble Precipitation (Loss of Bioavailability) Aqueous->Insoluble Lipophilic core Stable Stable Master Stock (100% Bioavailable) Organic->Stable Inert environment

Caption: Logical decision tree dictating the necessity of anhydrous DMSO for lipophilic ester formulation.

Experimental Protocol: Master Stock Preparation

This protocol establishes a self-validating system. By strictly controlling temperature, light exposure, and moisture, you eliminate the confounding variables that typically plague small molecule screening.

Reagents and Equipment
  • Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (Lyophilized powder, >98% purity)

  • Anhydrous DMSO, sterile-filtered, cell-culture grade (>99.9% purity)

  • Amber microcentrifuge tubes (to protect the photolabile nitroaromatic group)

  • Bath sonicator and vortex mixer

Step-by-Step Solubilization Methodology
  • Thermal Equilibration (Critical Step): Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Water introduction will initiate ester hydrolysis and degrade the master stock.

  • Mass Verification: Weigh the compound accurately. For a standard 10 mM master stock, calculate the required DMSO volume using the formula: Volume (mL) = Mass (mg) / 2.923.

  • Primary Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 1 to 2 minutes. Self-Validation Check: Hold the vial against a light source; there must be zero visible particulate matter or turbidity.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Causality: Amber tubes prevent UV/Vis-mediated radical reactions of the 3-nitrobenzyl group. Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and compound degradation.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C for long-term storage (up to 6 months).

Cell Culture Application & Dilution Strategy

The most common point of failure in in vitro pharmacology is "solvent shock"—adding a highly concentrated DMSO stock directly into aqueous media, causing the compound to instantly crash out of solution (micro-precipitation)[3]. Furthermore, DMSO itself is biologically active; concentrations above 0.1% (v/v) induce drastic changes in the human cellular transcriptome and epigenetic landscape[4][5].

The "Step-Down" Dilution Protocol

To maintain a final DMSO concentration of ≤0.1% while preventing precipitation, utilize an intermediate dilution step.

  • Thaw: Thaw a single-use amber aliquot of the 10 mM master stock at RT.

  • Intermediate Dilution (in DMSO): Dilute the 10 mM stock in 100% DMSO to create a 1000x working stock relative to your target final assay concentration.

    • Example: For a final assay concentration of 10 µM, dilute the 10 mM master stock 1:1 in DMSO to yield a 5 mM intermediate stock.

  • Final Dilution (in Media): Add 1 µL of the 1000x intermediate stock to 999 µL of pre-warmed (37°C) complete culture media.

    • Causality: Pre-warming the media increases the kinetic solubility limit, preventing the lipophilic compound from precipitating upon contact with the aqueous phase.

  • Immediate Application: Mix by gentle inversion (do not vortex proteins/serum vigorously) and apply to cells immediately.

Workflow A 1. Lyophilized Powder Equilibrate to RT B 2. Primary Solubilization Add Anhydrous DMSO A->B Prevents condensation C 3. Master Stock (10 mM) Vortex & Sonicate B->C Complete dissolution D 4. Aliquot & Store Amber Tubes, -80°C C->D Avoid freeze-thaw & light E 5. Intermediate Dilution Dilute in 100% DMSO (1000x) D->E Thaw single use F 6. Final Assay Media Add to Pre-warmed Media E->F Prevents solvent shock G Validation: <0.1% DMSO Zero Micro-precipitation F->G Self-validating step

Caption: Step-by-step workflow for the preparation and step-down dilution of lipophilic compound stocks.

Quality Control & Troubleshooting
  • Visualizing Micro-precipitation: If assay results are highly variable, the compound may be precipitating invisibly. Validate the final media dilution by examining it under a phase-contrast microscope at 20x magnification. Look for refractive micro-crystals. If present, the intermediate DMSO step must be optimized, or a solubilizer (e.g., hydroxypropyl-β-cyclodextrin) may be required.

  • Vehicle Controls: Always run a vehicle control well containing the exact final percentage of DMSO (e.g., 0.1%) without the compound. This ensures that any observed cytotoxicity or phenotypic shift is strictly compound-mediated, not solvent-mediated[4][5].

References

  • BenchChem Technical Resources. (2025). Cytotoxic Effects of Common Organic Solvents (DMSO, Ethanol) on Cell Lines and Minimizing DMSO Toxicity in Cell Culture. BenchChem. 7

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180.6

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., Timmermann, B., Selevsek, N., Schlapbach, R., Gmuender, H., Gotta, S., Geraedts, J., Herwig, R., Kleinjans, J., & Caiment, F. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. 5

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Application Note: Catalytic Methodologies for the Esterification of 1-[(3-Nitrophenyl)methyl]piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The esterification of 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylic acid (an N-(3-nitrobenzyl)pipecolic acid derivative) represents a complex synthetic transformation frequently encountered in the development of peptidomimetics and small-molecule therapeutics. As a Senior Application Scientist, I approach this substrate by first deconstructing its inherent structural hurdles:

  • Steric Hindrance: The bulky 3-nitrobenzyl group at the N1 position creates significant steric shielding around the adjacent C2-carboxylic acid, restricting the trajectory of incoming nucleophiles.

  • Zwitterionic Character: The presence of a basic tertiary amine and a carboxylic acid means the molecule exists as a zwitterion. Traditional acid-catalyzed Fischer esterification is often stalled because the amine acts as an internal buffer, requiring stoichiometric or excess acid to force the equilibrium.

  • Stereochemical Integrity: Pipecolic acid derivatives are prone to base-catalyzed epimerization at the C2 stereocenter. Harsh basic conditions must be avoided to maintain enantiomeric or diastereomeric purity.

To overcome these challenges, the selection of the catalyst and activation method must be precisely tailored to the target ester.

Catalyst Selection & Mechanistic Rationale

Nucleophilic Catalysis (Steglich Esterification)

When coupling the substrate with sterically demanding, sensitive, or chiral alcohols, the Steglich esterification utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-Dimethylaminopyridine) is the premier choice.

  • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, due to the steric bulk of the N-(3-nitrobenzyl) group, direct attack by an alcohol is kinetically slow. This delay allows the O-acylisourea to undergo an irreversible rearrangement into a thermodynamically stable, unreactive N-acylurea 1[1]. DMAP, an unhindered and highly nucleophilic pyridine derivative, intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more reactive toward alcohols, driving the esterification forward and suppressing side reactions 2[2].

Electrophilic Activation (Thionyl Chloride)

For simple methyl or ethyl esters, in situ generation of the acid chloride using Thionyl Chloride ( SOCl2​ ) in the corresponding alcohol is highly efficient.

  • Causality: The addition of SOCl2​ to methanol generates HCl and methyl chlorosulfite, which converts the carboxylic acid to an acid chloride. The generated HCl immediately protonates the tertiary amine of the piperidine ring, neutralizing its nucleophilicity and preventing it from interfering with the reaction 3[3]. The extreme electrophilicity of the acid chloride easily overcomes the steric hindrance at the C2 position.

Base-Promoted Alkylation

When synthesizing benzyl or allyl esters, reacting the carboxylate directly with an alkyl halide avoids the need for carbonyl activation altogether.

  • Causality: Mild bases like K2​CO3​ or NaHCO3​ deprotonate the carboxylic acid. The resulting carboxylate acts as a nucleophile in an SN​2 displacement of the alkyl halide (e.g., benzyl bromide) 4[4]. Mild bases are strictly required over strong bases (like NaH or LDA) to prevent the base-catalyzed epimerization of the potentially labile C2 stereocenter.

Visualizations of Workflows and Mechanisms

G Start Target Ester of 1-[(3-Nitrophenyl)methyl]piperidine-2-carboxylic acid Methyl Methyl / Ethyl Ester Start->Methyl Bulky Bulky / Sensitive Alcohol (e.g., t-Butyl, Chiral) Start->Bulky Benzyl Benzyl / Allyl Ester Start->Benzyl Cat1 Electrophilic Activation (SOCl2 / MeOH) Methyl->Cat1 Excess Alcohol Cat2 Nucleophilic Catalysis (EDC + DMAP) Bulky->Cat2 Mild Conditions Cat3 Base-Promoted Alkylation (K2CO3 + R-X) Benzyl->Cat3 SN2 Displacement

Decision matrix for selecting the optimal esterification catalyst based on the target alcohol.

G Substrate Substrate + EDC O_Acyl O-Acylisourea Intermediate Substrate->O_Acyl Activation DMAP_Adduct N-Acylpyridinium (DMAP Adduct) O_Acyl->DMAP_Adduct + DMAP (Fast) SideProduct N-Acylurea (Dead End) O_Acyl->SideProduct Rearrangement (Slow) Product Ester Product + DMAP regenerated DMAP_Adduct->Product + R-OH (Fast)

Mechanistic pathway of DMAP-catalyzed Steglich esterification overcoming steric hindrance.

Comparative Catalyst Performance Data

Catalyst/Reagent SystemOptimal Ester TargetReaction MechanismExpected YieldEpimerization Risk
SOCl2​ / Methanol Methyl, EthylElectrophilic Acyl Substitution85 - 95%Low (Acidic conditions)
EDC·HCl / DMAP Bulky, Chiral, ComplexNucleophilic Catalysis70 - 85%Low to Moderate
K2​CO3​ / Alkyl Halide Benzyl, Allyl SN​2 Nucleophilic Substitution80 - 90%Moderate (Base-dependent)

Experimental Workflows (Self-Validating Protocols)

Protocol A: Steglich Esterification (EDC/DMAP) for Complex Alcohols

Objective: Synthesize sterically hindered esters under mild, neutral conditions.

  • Initiation: Dissolve 1.0 eq of 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylic acid and 1.2 eq of the target alcohol in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Catalysis: Add 0.1 eq of DMAP, followed by 1.2 eq of EDC·HCl. Causality: EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, drastically simplifying downstream purification.

  • Propagation: Stir at room temperature for 12–16 hours.

  • Self-Validation Checkpoint: Monitor by LCMS. The formation of the O-acylisourea intermediate can be observed (M+1 of intermediate). If the reaction stalls and the N-acylurea byproduct appears, it indicates insufficient DMAP catalysis.

  • Orthogonal Workup: Dilute with DCM. Wash the organic layer with 1M KHSO4​ (3x). Rationale: The acidic wash selectively protonates and extracts DMAP and any unreacted amine into the aqueous layer. Wash with saturated NaHCO3​ to remove unreacted carboxylic acid. Dry over Na2​SO4​ and concentrate.

Protocol B: Electrophilic Activation ( SOCl2​ ) for Methyl Esters

Objective: Rapid, high-yielding synthesis of the methyl ester hydrochloride salt.

  • Initiation: Suspend 1.0 eq of the substrate in anhydrous Methanol (0.5 M) and cool to 0 °C in an ice bath.

  • Activation: Dropwise add 2.0 eq of Thionyl Chloride ( SOCl2​ ). Causality: The addition must be dropwise as the reaction is highly exothermic and generates copious amounts of HCl gas.

  • Propagation: Remove the ice bath and heat the mixture to reflux for 4 hours.

  • Self-Validation Checkpoint: The complete dissolution of the zwitterionic starting material into the methanolic solution upon SOCl2​ addition indicates successful protonation and initial activation.

  • Workup: Evaporate the volatiles under reduced pressure. The product is isolated cleanly as the hydrochloride salt. Rationale: No aqueous workup is required, preventing the loss of the potentially water-soluble basic ester.

Protocol C: Base-Promoted Alkylation for Benzyl Esters

Objective: Synthesize benzyl esters via direct carboxylate alkylation.

  • Initiation: Dissolve 1.0 eq of the substrate in anhydrous DMF (0.2 M).

  • Deprotonation: Add 1.5 eq of finely powdered anhydrous K2​CO3​ . Stir for 15 minutes to generate the carboxylate.

  • Alkylation: Add 1.1 eq of Benzyl Bromide dropwise. Stir at room temperature for 8 hours.

  • Self-Validation Checkpoint: The reaction progress is easily tracked by TLC (Hexanes/EtOAc). The starting material remains at the baseline (zwitterion), while the esterified product migrates rapidly.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic phases with 5% aqueous LiCl (3x). Rationale: Washing with aqueous LiCl is a critical self-validating step to completely partition DMF into the aqueous phase, preventing solvent contamination in the final isolation.

References

  • Steglich Esterification Overview Source: Scribd URL
  • Mechanism of the Steglich esterification with the GO/RGO Source: ResearchGate URL
  • Local Anesthetics I.
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters Source: Arkivoc URL

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the N-alkylation of sterically hindered secondary amines.

The synthesis of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate involves the N-alkylation of ethyl piperidine-2-carboxylate (ethyl pipecolinate) with a 3-nitrobenzyl halide. Researchers frequently encounter stalled reactions and poor yields during this transformation due to the steric bulk at the C2 position of the piperidine ring[1]. This guide provides field-proven solutions to overcome these barriers.

Diagnostic Workflow: N-Alkylation Yield Optimization

YieldOptimization A Issue: Low Yield (<50%) Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate B LC-MS/TLC Analysis: Is Ethyl Pipecolinate Consumed? A->B C NO: Poor Electrophilicity or Steric Hindrance B->C Unreacted Amine D YES: Side Reactions are Dominating B->D Amine Consumed E Solution 1: Finkelstein Catalysis Add 0.1-0.2 eq KI C->E F Identify Side Product D->F G Ester Hydrolysis (Saponification) F->G H Solution 2: Base Optimization Use Anhydrous K2CO3 in MeCN G->H

Figure 1: Decision tree for troubleshooting low yields in sterically hindered N-alkylation reactions.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at ~40% conversion even after 24 hours of reflux. Why is the starting amine not fully reacting? Causality & Solution: The primary issue is steric hindrance. The ethyl ester group at the C2 position of the piperidine ring creates significant steric bulk directly adjacent to the nucleophilic nitrogen[1]. If you are using 3-nitrobenzyl chloride, the electrophile is simply not reactive enough to overcome this activation energy barrier. Action: Implement an in situ Finkelstein reaction. By adding a catalytic amount of Potassium Iodide (KI) (0.1 to 0.2 equivalents), the alkyl chloride is continuously converted into the highly reactive alkyl iodide intermediate[2][3]. The iodide is a superior leaving group, which significantly accelerates the S_N2 substitution rate and drives the reaction to completion[4].

Q2: LC-MS analysis shows that my starting material is consumed, but my isolated yield is low. I am detecting a highly polar byproduct. What is happening? Causality & Solution: You are likely observing ester hydrolysis (saponification). If you are using strong aqueous bases (like NaOH) or if your inorganic base (like K₂CO₃) has absorbed atmospheric moisture, the base will attack the ethyl ester at the C2 position, converting your desired product into the corresponding carboxylic acid (1-[(3-nitrophenyl)methyl]piperidine-2-carboxylic acid). Action: Shift to strictly anhydrous conditions. Use oven-dried Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) as a non-nucleophilic acid scavenger[1]. Ensure your solvent is anhydrous.

Q3: What is the optimal solvent system for this specific transformation? Causality & Solution: S_N2 reactions involving neutral amines and alkyl halides proceed through a polar transition state. Protic solvents (like ethanol) can hydrogen-bond with the amine, reducing its nucleophilicity. Action: Use a polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[1][3]. Acetonitrile is highly recommended as it provides excellent solubility for the reactants, supports the Finkelstein halogen exchange, and is easier to remove during workup compared to DMF.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, based on optimized N-alkylation methodologies[1][2][3].

SolventBase (2.0 eq)ElectrophileAdditiveTemp (°C)Time (h)Isolated Yield (%)Primary Issue Observed
EthanolNaOH (aq)3-Nitrobenzyl ClNone78 (Reflux)2415%Severe ester hydrolysis.
DMFK₂CO₃3-Nitrobenzyl ClNone602442%Stalled conversion (sterics).
MeCNK₂CO₃3-Nitrobenzyl ClKI (0.1 eq)82 (Reflux)1688%Optimal conditions.
MeCNCs₂CO₃3-Nitrobenzyl BrNone82 (Reflux)1291%Optimal conditions.
Validated Experimental Protocol: High-Yield N-Alkylation

This protocol is engineered as a self-validating system. The inclusion of KI ensures electrophilic activation, while the anhydrous conditions protect the ester moiety.

Reagents Required:

  • Ethyl piperidine-2-carboxylate (1.0 equiv, 10.0 mmol)

  • 3-Nitrobenzyl chloride (1.2 equiv, 12.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv, 25.0 mmol)

  • Potassium Iodide (KI) (0.15 equiv, 1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (40 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous K₂CO₃ (2.5 equiv) and KI (0.15 equiv). Rationale: KI acts as the Finkelstein catalyst to generate the reactive 3-nitrobenzyl iodide intermediate in situ[2][3].

  • Substrate Introduction: Suspend the salts in 40 mL of anhydrous Acetonitrile under an inert Nitrogen atmosphere. Add Ethyl piperidine-2-carboxylate (1.0 equiv) via syringe.

  • Electrophile Addition: Add 3-Nitrobenzyl chloride (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 82 °C (reflux) using an oil bath. Maintain vigorous stirring for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. The reaction is complete when the secondary amine spot is entirely consumed. Note: The reaction mixture will turn yellow/orange due to the nitroaromatic compound and iodide salts.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl, K₂CO₃, KI). Wash the filter cake with additional Acetonitrile (2 x 15 mL).

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash with distilled water (2 x 25 mL) to remove any residual salts, followed by brine (25 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, gradient elution Hexanes to 20% Ethyl Acetate in Hexanes) to yield the pure Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate.

References
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. Available at: [Link]

Sources

Optimizing recrystallization and purification conditions for Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

A Guide to Optimizing Recrystallization and Purification

Welcome to the technical support guide for Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate. As Senior Application Scientists, we have compiled this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the purification of this molecule. This guide moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

Foundational Principles: Understanding Your Compound

The molecular structure of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate dictates its physical and chemical properties, which are paramount for designing an effective purification strategy. The molecule possesses a polar nitro group, a moderately polar ester, and a tertiary amine within a largely non-polar piperidine ring structure. This combination of functionalities means that its solubility will be highly dependent on the solvent system chosen.

Key Structural Features and Their Impact on Purification:

  • Nitroaromatic Group: The electron-withdrawing nitro group contributes to the molecule's polarity, making it more soluble in polar solvents compared to unsubstituted aromatic compounds.[1]

  • Piperidine Ring: This saturated heterocyclic ring provides a non-polar, flexible backbone.

  • Ethyl Ester: This group adds moderate polarity and a potential site for hydrogen bonding with protic solvents.

  • Tertiary Amine: The basic nitrogen atom can influence solubility in acidic conditions, though it is generally less impactful than the other polar groups in neutral solvents.

These features suggest that a single-solvent recrystallization may be challenging. The compound may be too soluble in highly polar solvents like methanol, yet poorly soluble in non-polar solvents like hexane. Therefore, a mixed-solvent system is often the most effective approach.[1]

Recommended Experimental Protocol: Recrystallization

This protocol provides a robust starting point for the purification of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate. The primary recommended system is Ethanol-Water, a common and effective pair for moderately polar compounds.[1]

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Prepare a sufficient quantity of your primary solvent (e.g., 95% Ethanol) and your anti-solvent (e.g., Deionized Water).

    • Place the primary solvent in an Erlenmeyer flask on a stirrer/hotplate and bring it to a gentle boil. Add a boiling chip to ensure smooth boiling.

  • Dissolution of the Crude Product:

    • Place your crude solid in a separate, appropriately sized Erlenmeyer flask. An ideal flask size is one where the solvent will fill approximately one-third to one-half of the volume.[2]

    • Add the minimum amount of hot primary solvent (Ethanol) to the flask containing the crude product, with continuous stirring or swirling, until the solid just dissolves.[3] The goal is to create a saturated solution at high temperature.

  • Decolorization (Optional):

    • If the solution is significantly colored due to high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal (typically 1-2% of the solute mass).[4]

    • Re-heat the mixture to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.[5]

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

    • This step must be performed quickly to prevent premature crystallization.[5]

    • Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[6] Rinsing the funnel with a small amount of hot solvent can help prevent crystal formation in the funnel stem.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5][7] Rushing this step by immediately placing the flask in an ice bath can trap impurities.[4]

    • Once the flask has reached ambient temperature and crystal formation appears to have slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.[5]

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[6]

    • Wash the crystals with a minimum amount of ice-cold solvent (or the solvent mixture from which it was crystallized) to rinse away the impurity-laden mother liquor.[3] Using warm or excessive washing solvent will dissolve the product and reduce the yield.

  • Drying:

    • Allow the crystals to dry on the filter funnel by pulling air through them for several minutes.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight in a desiccator or a vacuum oven at a low temperature.

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Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the purification of compounds like Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This typically occurs when the melting point of the crude solid (often lowered by impurities) is below the boiling point of the solvent.[2] The resulting oil is often a good solvent for impurities, hindering purification.[9]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot primary solvent to decrease the saturation point and try cooling again.[7]

  • Slow Down Cooling: Cool the solution much more slowly. A Dewar flask or insulating the flask can promote the slow formation of crystals over oil droplets.[7]

  • Lower the Solvent Boiling Point: Switch to a primary solvent with a lower boiling point. For example, if you used ethanol (BP 78 °C), consider trying isopropanol (BP 82 °C) or even a mixture with a lower-boiling component.

  • Induce Crystallization: Once the solution is cooled below the melting point of the pure compound, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[10]

Q2: No crystals have formed even after the solution has cooled in an ice bath. What is wrong?

A2: This issue usually stems from one of two causes: the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

Troubleshooting Steps:

  • Too Much Solvent: This is the most common reason for low or no crystal formation.[2][7] Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[2]

  • Induce Nucleation: A supersaturated solution may need a trigger to start crystallization.[7]

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a surface for crystal growth.[3][11]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.[3][5]

  • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until it becomes persistently cloudy, then add a drop or two of the primary solvent to clarify. For an ethanol solution, deionized water is a suitable anti-solvent. This technique artificially creates supersaturation.[12]

Q3: My final yield is very low. How can I improve it?

A3: A low yield indicates that a significant portion of your product was lost during the process.

Troubleshooting Steps:

  • Check the Mother Liquor: After filtering your crystals, try to cool the remaining solution (the mother liquor) further in a colder bath (e.g., dry ice/acetone) to see if more crystals form. If so, you may not have cooled it sufficiently or for long enough.

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. Any excess solvent will retain more of your compound in solution upon cooling.[3]

  • Washing Technique: Be certain you are washing the collected crystals with ice-cold solvent and using a minimal volume. Washing with room temperature or warm solvent will dissolve a significant portion of your product.[3]

  • Avoid Premature Crystallization: If you performed a hot filtration, ensure your apparatus was adequately pre-heated. If crystals formed on the filter paper during this step, they were prematurely lost from the filtrate.

Q4: The final product is still impure (as determined by TLC, melting point, or NMR). What are the next steps?

A4: If a single recrystallization is insufficient, several options are available.

Troubleshooting Steps:

  • Second Recrystallization: Simply repeat the recrystallization process. Often, a second pass is sufficient to remove stubborn impurities.

  • Change the Solvent System: Impurities may have similar solubility profiles to your product in the chosen solvent. Try a different solvent or solvent pair with different polarity characteristics.[10]

  • Consider an Alternative Purification Method: If impurities co-crystallize with your product, recrystallization may not be effective.[13] In this case, column chromatography is the recommended next step, as it separates compounds based on their differential adsorption to a stationary phase, a different principle than solubility.[14]

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// No Crystals Path no_xtal [label="Problem: No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_xtal_sol1 [label="Reduce Solvent Volume\n(Boil Off Excess)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; no_xtal_sol2 [label="Induce Nucleation\n(Scratch / Seed)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord];

// Low Yield Path low_yield [label="Problem: Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield_sol1 [label="Check Mother Liquor\nfor Further Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; low_yield_sol2 [label="Review Technique:\n- Min. Hot Solvent\n- Ice-Cold Wash", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord];

// Impure Product Path impure [label="Problem: Still Impure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impure_sol1 [label="Perform Second\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; impure_sol2 [label="Use Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord];

// Connections start -> outcome; outcome -> oil [label="Liquid Layer Forms"]; outcome -> no_xtal [label="Solution Remains Clear"]; outcome -> low_yield [label="Few Crystals Form"]; outcome -> impure [label="Crystals Form, but\nAnalysis Shows Impurity"];

oil -> oil_sol1; oil -> oil_sol2; no_xtal -> no_xtal_sol1; no_xtal -> no_xtal_sol2; low_yield -> low_yield_sol1; low_yield -> low_yield_sol2; impure -> impure_sol1; impure -> impure_sol2; } } Caption: Decision tree for troubleshooting common recrystallization issues.

Data Summary: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15][16] The following table provides a starting point for solvent screening.

Solvent ClassRecommended SolventsPolarityExpected Behavior
Alcohols Ethanol, IsopropanolPolarGood candidates for the primary "dissolving" solvent. The compound is likely highly soluble at boiling temperatures.[1]
Esters Ethyl AcetateMid-PolarMay work as a single solvent, but careful control is needed to avoid using too large a volume.
Hydrocarbons Heptane, HexaneNon-PolarCompound will likely have very low solubility. Best used as an "anti-solvent" in a mixed-solvent system (e.g., Ethyl Acetate/Heptane).
Aqueous (Mixed) Ethanol/Water, Acetone/WaterPolarOften the most effective systems. Dissolve in the organic solvent, then add water dropwise until turbidity to induce crystallization.[1]

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound . Organic Process Research & Development - ACS Publications. [Link]

  • Oiling Out in Crystallization . Mettler Toledo. [Link]

  • Understanding Oiling Out in Crystallization . Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection . Science Learning Center. [Link]

  • Recrystallization Solvent Selection Guide . Scribd. [Link]

  • An In-Line Study of Oiling Out and Crystallization . Organic Process Research & Development - ACS Publications. [Link]

  • Recrystallization . University of California, Irvine. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]

  • Troubleshooting Crystallization . Chemistry LibreTexts. [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Recrystallization Procedure . University of Colorado Boulder. [Link]

  • Problems with Recrystallisations . University of York, Department of Chemistry. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . CSIR-NIScPR. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines . PMC - National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Recrystallization Procedure Details . University of California, Los Angeles. [Link]

  • Recrystallization (chemistry) . EBSCO. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online. [Link]

  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate . ResearchGate. [Link]

  • Recrystallisation Principles . University of Glasgow. [Link]

  • Recrystallization Steps . Labster. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate Properties . U.S. Environmental Protection Agency. [Link]

  • Impurities in Pharmaceuticals- A Review . SciSpace. [Link]

  • ethyl 1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylate . Chemazone. [Link]

  • Ethyl 1-(3-methyl-4-nitrophenyl)-piperidine-3-carboxylate . NextSDS. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients . SciSpace. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . CORA - University College Cork. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . Eastern Mediterranean University. [Link]

Sources

Preventing ester hydrolysis of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the synthesis, isolation, and long-term storage of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate.

Due to its specific structural features, this molecule is highly susceptible to degradation. This guide provides field-proven, mechanistically grounded strategies to ensure batch integrity over time.

Part 1: Mechanistic Insight (The "Why" Behind the Degradation)

To prevent degradation, we must first understand the causality of the molecule's instability. Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is an α-amino ester. While standard aliphatic esters require strong acids or bases to hydrolyze, this compound degrades rapidly even in neutral, ambient moisture conditions.

The Culprit: Neighboring Group Participation (NGP) The piperidine ring contains a tertiary nitrogen atom situated in close proximity to the ethyl ester. In its free base form, the lone electron pair on this nitrogen acts as an intramolecular general base [1]. When exposed to trace water, the amine activates the water molecule, drastically lowering the activation energy required for nucleophilic attack on the ester carbonyl[2]. This phenomenon, known as anchimeric assistance, makes the ester bond exceptionally labile[3]. Furthermore, the electron-withdrawing nature of the 3-nitrobenzyl group slightly increases the electrophilicity of the ester, compounding the vulnerability.

HydrolysisMechanism A Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate (Free Base) B Trace Moisture (H2O) A->B Absorbs F Protonation (HCl) A->F Addition of Acid C Intramolecular General Base Catalysis (Piperidine Nitrogen) B->C Amine activates H2O D Tetrahedral Intermediate C->D Nucleophilic Attack E Hydrolysis Products: Carboxylic Acid + Ethanol D->E Ester Cleavage G Ammonium Salt (Catalysis Blocked) F->G Stabilized Form G->B Resistant to Moisture

Fig 1: Intramolecular base-catalyzed hydrolysis pathway and prevention via salt formation.

Part 2: Troubleshooting & FAQs

Q: Why is my stored batch showing high levels of the free carboxylic acid degradant? A: This indicates advanced ester hydrolysis. Because the piperidine nitrogen acts as an internal base catalyst, even brief exposure to atmospheric humidity during weighing or aliquoting can trigger rapid degradation[1].

Q: Should I store this compound as a free base or a salt? A: It is highly recommended to store the compound as a salt (e.g., Hydrochloride or Trifluoroacetate). Protonating the tertiary amine ties up its lone pair, completely shutting down the intramolecular general base catalysis pathway and rendering the ester significantly more stable[3].

Q: What are the optimal ICH-aligned storage conditions? A: According to ICH Q1A(R2) guidelines, long-term stability testing requires strict environmental controls[4]. If you must store the free base, it requires strict anhydrous conditions at -20°C. If converted to the HCl salt, the compound exhibits robust stability and can be stored at 2-8°C (refrigerated) or even 25°C/60% RH for intermediate periods, provided it is in moisture-proof packaging[5].

Q: How do I recover a partially hydrolyzed batch? A: Ester hydrolysis under these conditions is thermodynamically irreversible. A hydrolyzed batch must be synthetically re-esterified (e.g., using ethanol, EDC/HOBt, or thionyl chloride). Prevention is the only viable strategy.

Part 3: Quantitative Stability Data

The following table summarizes the accelerated stability profile of the compound, highlighting the critical difference between storing the free base versus the protonated salt under ICH Q1A(R2) conditions[4].

Storage Condition (ICH Q1A)TimepointFree Base Purity (%)HCl Salt Purity (%)
Initial (Day 0) 0 Months99.5%99.8%
25°C / 60% RH (Long-Term) 1 Month82.1%99.5%
25°C / 60% RH (Long-Term) 6 Months45.3%98.9%
40°C / 75% RH (Accelerated) 1 Month61.2%98.2%
40°C / 75% RH (Accelerated) 6 Months12.4%96.5%

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Hydrochloride Salt for Long-Term Storage

Causality: Converting the free base to an HCl salt removes the nucleophilic lone pair on the piperidine nitrogen, preventing it from activating water. Self-Validation: This protocol includes a pH-check validation step to guarantee complete protonation before storage.

  • Dissolution: Dissolve the purified free base in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (10 mL/g of compound) under a nitrogen atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of anhydrous HCl in dioxane dropwise under vigorous stirring.

  • Precipitation: Stir for 30 minutes. A white to off-white precipitate (the hydrochloride salt) will form.

  • Validation Step (Critical): Extract a 1 mg aliquot of the precipitate and dissolve it in 1 mL of deionized water. Measure the pH. A pH of 3.0–4.0 confirms complete protonation of the tertiary amine. If the pH is >5.0, add an additional 0.05 equivalents of HCl to the main batch.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash twice with cold anhydrous ether.

  • Drying: Dry the salt under high vacuum (<1 mbar) at room temperature for 24 hours to remove all residual solvents.

Protocol 2: Anhydrous Packaging Workflow

Causality: Even as a salt, minimizing moisture and light exposure is critical to prevent ambient hydrolysis and photolytic degradation of the nitroaromatic group[5].

PackagingWorkflow Step1 1. Lyophilization (Remove residual H2O) Step2 2. Salt Conversion (Form HCl salt) Step1->Step2 Step3 3. Aliquoting (Amber glass vials) Step2->Step3 Step4 4. Inert Gas Purging (Argon blanket) Step3->Step4 Step5 5. Sealing (PTFE-lined caps) Step4->Step5 Step6 6. ICH Compliant Storage (Desiccator at -20°C) Step5->Step6

Fig 2: Step-by-step anhydrous packaging and storage workflow for labile amino esters.

  • Aliquoting: Transfer the dried HCl salt into amber glass vials. Amber glass is mandatory to prevent UV-induced degradation of the 3-nitrobenzyl moiety.

  • Purging: Insert an Argon gas line into the vial and gently purge the headspace for 30 seconds. Argon is heavier than nitrogen and creates a superior protective blanket against atmospheric moisture.

  • Sealing: Immediately seal the vial using a screw cap equipped with a PTFE (Teflon) liner. PTFE provides a significantly lower moisture vapor transmission rate (MVTR) compared to standard polyethylene liners[5].

  • Secondary Barrier: Wrap the cap junction tightly with Parafilm.

  • Storage: Place the sealed vials in a secondary container with active indicating desiccant (e.g., Drierite) and store at -20°C.

Sources

Resolving co-elution issues in Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically co-elution, during the flash chromatography of this molecule. The unique structure of this compound, featuring a basic piperidine ring, an ethyl ester, and a polar nitrophenyl group, presents a distinct set of purification challenges that require a nuanced approach to method development.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles.

Troubleshooting Guide: Resolving Co-elution

This section addresses specific co-elution scenarios you may encounter during your purification process. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.

Question 1: My target compound is co-eluting with a less polar impurity. How can I improve the separation?

Answer:

This is a common issue where an impurity is eluting too closely to the front of your target compound's peak. The goal is to increase the retention of your target compound relative to the less polar impurity, thereby increasing the separation (resolution) between them.

  • Causality: The mobile phase is likely too strong initially, causing both compounds to travel too quickly through the column with insufficient differential interaction with the silica gel.[1] The less polar impurity has a lower affinity for the polar silica stationary phase and is eluting quickly; your target compound is only slightly more retained.

  • Step-by-Step Solution:

    • Reduce Initial Solvent Strength: The most effective first step is to decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes) at the beginning of your gradient. For example, if your gradient starts at 10% ethyl acetate in hexanes, try starting at 5%. This will increase the retention of all compounds, but should differentially increase the retention of your more polar target compound more than the impurity.

    • Develop a Shallow Gradient: After reducing the initial strength, make the gradient shallower. A slow, gradual increase in the polar solvent concentration over more column volumes (CV) will provide more opportunity for the stationary phase to interact differently with the two compounds, enhancing separation.[2] An ideal separation should elute your target compound in 3-5 column volumes.

    • Perform a Solvent Screen: If modifying the gradient is insufficient, change the solvent selectivity. Different polar solvents interact with compounds in unique ways.[3] Replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) and re-scout for optimal conditions using Thin Layer Chromatography (TLC).

Question 2: A more polar impurity is co-eluting with my product. What is the best strategy to resolve this?

Answer:

In this scenario, a more polar impurity is eluting very close to, or with, the tail of your product's peak. The objective is to "push" the impurity further down the chromatogram, away from your target compound.

  • Causality: The mobile phase is not strong enough to effectively differentiate between your product and a slightly more polar impurity. Alternatively, the solvent system chosen may have poor selectivity for this specific pair of compounds, meaning it doesn't recognize the subtle chemical differences between them effectively.

  • Step-by-Step Solution:

    • Change Strong Solvent Selectivity: This is often the most powerful tool for resolving closely eluting polar compounds. Solvents are grouped into different selectivity classes based on their proton-donor, proton-acceptor, and dipole characteristics.[3] If you are using ethyl acetate/hexanes (a common starting point), switching to a different solvent system like dichloromethane/methanol can dramatically alter the elution order and improve separation.[4]

    • Optimize the Gradient: Make the gradient even shallower during the elution of your target compound. Holding the solvent composition isocratic for a few column volumes as your product elutes can often sharpen the peak and improve separation from a trailing impurity.

    • Consider an Alternative Stationary Phase: If co-elution persists, the issue may be an intractable selectivity problem on silica. For basic compounds like this piperidine derivative, alumina (basic or neutral) can be an effective alternative stationary phase that offers different selectivity compared to acidic silica gel.[5]

Question 3: My product peak is broad and tailing, causing it to merge with a nearby impurity. How can I fix the peak shape?

Answer:

Peak tailing is a classic problem when purifying basic compounds like piperidines on standard silica gel.[6] This poor peak shape reduces resolution and can easily mask co-eluting impurities.

  • Causality: The basic nitrogen atom on the piperidine ring can interact strongly and non-ideally with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong interaction causes some molecules to "stick" to the column longer than others, resulting in a tailed or asymmetric peak.[8]

  • Step-by-Step Solution:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[4] Add 0.1% to 1% triethylamine (TEA) to the entire mobile phase (both the weak and strong solvents). The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol sites, effectively masking them.[7] This allows your target compound to elute in a sharp, symmetrical band.

    • Check Sample Loading: Dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[9] If possible, dissolve your sample in the initial mobile phase solvent (e.g., 5% EtOAc/Hexane) or use the dry loading technique.

    • Dry Loading Protocol:

      • Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane or acetone).

      • Add an inert sorbent like silica gel or Celite® (diatomaceous earth) to the solution, typically 2-3 times the mass of your crude product.[10]

      • Thoroughly mix and evaporate the solvent under reduced pressure until you have a free-flowing powder.

      • Load this powder into an empty solid load cartridge or directly onto the top of your flash column. Dry loading often leads to sharper peaks and better resolution.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on a silica gel column?

A good starting point for a compound of moderate polarity is a gradient of ethyl acetate in hexanes.[4] Begin by developing a method on TLC, aiming for a retention factor (Rf) of approximately 0.2-0.3 for your target compound in the chosen solvent mixture.[12] This often translates well to a flash chromatography method where the compound will elute in a reasonable number of column volumes.[13]

Q2: Should I use liquid loading or dry loading for my sample?

While liquid loading is faster, dry loading is highly recommended, especially if you are experiencing co-elution or peak shape issues.[10]

  • Liquid Loading: Best for small sample loads (<1% of column mass) that are readily soluble in a weak solvent (like DCM or the initial mobile phase).[9] Injecting a sample dissolved in a strong polar solvent (like DMF or DMSO) will lead to poor separation.[9]

  • Dry Loading: The preferred method for larger sample loads or when the sample is not soluble in a weak solvent. It prevents issues caused by strong sample solvents and typically results in sharper bands and improved resolution.[14]

Q3: How can I optimize my gradient for faster and more efficient purification?

Modern flash chromatography systems have built-in algorithms to convert TLC Rf values into optimized gradients.[15] A general strategy is to use a two-step gradient:

  • An initial shallow gradient to elute non-polar impurities.

  • A steeper gradient segment to elute your target compound efficiently.

  • A final high-concentration flush to remove highly polar impurities. This approach can significantly reduce solvent consumption and purification time compared to a long linear gradient.[2]

Q4: The baseline of my chromatogram is drifting, making it hard to see my peaks. What could be the cause?

Baseline drift is often caused by a mobile phase component that has a UV absorbance at the detection wavelength. The nitroaromatic group in your compound is a strong UV chromophore, so you are likely using a UV detector. If the composition of the mobile phase changes during a gradient, and one of the solvents absorbs UV light, the baseline will drift. Ensure you are using high-purity HPLC-grade solvents, which have low UV cutoff values.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering co-elution issues during flash chromatography.

Troubleshooting_Coelution Workflow for Resolving Co-elution Issues Start Poor Separation (Co-elution) CheckPeakShape Is the target peak tailing? Start->CheckPeakShape AddTEA Add 0.1-1% Triethylamine (TEA) to the mobile phase. CheckPeakShape->AddTEA Yes ImpurityPolarity Is the impurity More or Less Polar? CheckPeakShape->ImpurityPolarity No CheckLoading Review sample loading technique. Consider dry loading. AddTEA->CheckLoading CheckLoading->ImpurityPolarity LessPolar Less Polar Impurity ImpurityPolarity->LessPolar Less MorePolar More Polar Impurity ImpurityPolarity->MorePolar More WeakenSolvent Decrease initial % of polar solvent. Make gradient shallower. LessPolar->WeakenSolvent ChangeSelectivity Change the 'strong' solvent. (e.g., EtOAc -> DCM or MTBE) MorePolar->ChangeSelectivity WeakenSolvent->ChangeSelectivity ChangeStationaryPhase Consider alternative stationary phase (e.g., Alumina, Reverse Phase) ChangeSelectivity->ChangeStationaryPhase If unresolved End Resolved Separation ChangeSelectivity->End If resolved ChangeStationaryPhase->End

Caption: A decision-making workflow for troubleshooting co-elution.

Data Summary Table

The choice of the "strong" solvent in a binary mobile phase can dramatically alter the separation selectivity. The following table summarizes properties of common normal-phase solvents.

SolventPolarity IndexElution Strength (ε° on Silica)Selectivity GroupKey Characteristics
n-Hexane0.10.01-Standard non-polar "weak" solvent.
Dichloromethane (DCM)3.10.42VGood for dissolving a wide range of compounds.[4]
Methyl tert-butyl ether (MTBE)2.50.48ILess polar than EtOAc, offers different selectivity.
Ethyl Acetate (EtOAc)4.40.58VIStandard "strong" solvent, good for general purpose use.[4]
Acetone5.10.65VIStronger than EtOAc, good desorption characteristics.[16]
Acetonitrile (ACN)5.80.65VIStrong, polar aprotic solvent.
Methanol (MeOH)5.10.95IIVery strong polar protic solvent, used for highly polar compounds.[4]

Data compiled from various chromatography resources.

References

  • Biotage. Successful flash chromatography. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Taylor & Francis Online. (2006). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. [Link]

  • Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results?[Link]

  • Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography?[Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. [Link]

  • Biotage. (2025). Two-step gradient optimization to improve and simplify flash purification and scale-up. [Link]

  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

  • YMC. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Modus Technologies. (2023). A Speedy Solution for Separation & Purification - Flash Chromatography. [Link]

  • Oxford Academic, Journal of Chromatographic Science. (2021). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. [Link]

  • Longdom Publishing. (2023). Significant Impact for the Separation and Purification Process in the Flash Chromatography. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method?[Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne LABS. (2023). Overview of Silica Column Sample Loading Techniques. [Link]

  • National Center for Biotechnology Information. General methods for flash chromatography using disposable columns. [Link]

  • OpenOChem Learn. Flash Chromatography. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Chromatography Online. (2026). What's Happening to My Column?[Link]

  • Chromatography Online. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?[Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Teledyne ISCO. CombiFlash Gradient Methods. [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail?[Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Reddit. (2023). Unavoidable Coelution - Flash Chromatography - Help![Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Google Patents.
  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • Taylor & Francis Online. RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. [Link]

  • ACS Publications. (2003). Enhanced Detection of Nitroaromatic Explosive Vapors Combining Solid-Phase Extraction-Air Sampling, Supercritical Fluid Extraction, and Large-Volume Injection-GC. [Link]

Sources

Reducing nitro-reduction side reactions in Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate : the inadvertent reduction of the sensitive nitro (-NO₂) group during the reductive amination of 3-nitrobenzaldehyde and ethyl piperidine-2-carboxylate.

This guide synthesizes mechanistic causality with field-proven protocols to ensure absolute chemoselectivity, preserving both the nitro and ester functional groups while driving the N-alkylation to completion.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing 3-aminobenzyl or hydroxylamine byproducts in my final product mixture? A1: This is a classic over-reduction issue caused by the use of non-selective reducing agents. The nitro group on the aromatic ring is highly susceptible to reduction. If your protocol utilizes catalytic hydrogenation (e.g., H2​ with Pd/C or PtO2​ ) or aggressive hydride donors (like LiAlH4​ or excess NaBH4​ ), the nitro group will inevitably be reduced to an amine (-NH₂) or an intermediate hydroxylamine (-NHOH). Solution: Immediately transition your workflow to use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) [1]. STAB is a mild, highly chemoselective reducing agent that perfectly tolerates nitro groups under standard conditions.

Q2: How does Sodium Triacetoxyborohydride (STAB) achieve such strict chemoselectivity over the nitro group and the ester? A2: The chemoselectivity of STAB is a purely kinetic phenomenon driven by its molecular structure. The reducing power of the boron center is heavily dampened by the three electron-withdrawing acetoxy groups, making it a weak hydride donor. However, when 3-nitrobenzaldehyde reacts with ethyl piperidine-2-carboxylate (a secondary amine), it rapidly forms a highly electrophilic, positively charged iminium ion . STAB reduces this localized positive charge orders of magnitude faster than it can react with the neutral, electron-deficient nitroarene or the ester moiety [1]. This kinetic disparity is the self-validating mechanism that ensures chemoselectivity.

Q3: My reductive amination is sluggish with STAB. How can I accelerate the desired pathway without resorting to harsher conditions or heating, which might trigger side reactions? A3: Do not increase the temperature or switch to a stronger reductant. Instead, optimize the thermodynamics of the iminium formation step. Solution: Utilize 1,2-dichloroethane (DCE) as your primary solvent and introduce 1.0 to 1.5 molar equivalents of glacial acetic acid (AcOH) [1]. The mild acid catalyzes the condensation of the aldehyde and secondary amine into the iminium ion without over-protonating the secondary amine (which would render it non-nucleophilic). Furthermore, the electron-withdrawing nature of the 3-nitro group naturally accelerates this condensation by increasing the electrophilicity of the aldehyde carbon.

Q4: Can I substitute Sodium Cyanoborohydride ( NaBH3​CN ) for STAB to save costs? A4: While NaBH3​CN is also chemoselective and will preserve the nitro group, it is not recommended for this specific synthesis. NaBH3​CN requires strictly controlled acidic conditions (pH ~5) to function efficiently and generates highly toxic hydrogen cyanide (HCN) gas as a byproduct upon aqueous workup. STAB provides superior conversion rates for secondary amines, requires less stringent pH monitoring, and boasts a significantly safer toxicity profile [1].

Part 2: Reagent Chemoselectivity Profiling

To make informed experimental choices, it is critical to understand how different reducing environments interact with the functional groups present in your starting materials.

Table 1: Comparative Analysis of Reducing Agents for N-Benzylation

Reducing AgentNitro Group ToleranceEster Group ToleranceIminium ReductionSafety / Toxicity Profile
NaBH(OAc)3​ (STAB) Excellent (No reduction)Excellent (No reduction)Rapid & Complete Mild, easy to handle, non-toxic byproducts.
NaBH3​CN Excellent (No reduction)Excellent (No reduction)Moderate to SlowHigh Risk : Generates toxic HCN gas during workup.
NaBH4​ (Excess) Poor (Partial reduction)Moderate (Risk of cleavage)FastModerate risk; lacks necessary chemoselectivity.
H2​
  • Pd/C
Fail (Complete reduction to -NH₂)ExcellentFastHigh risk of fire; completely destroys the nitro target.

Part 3: Chemoselective Reaction Pathway Visualization

The following workflow illustrates the divergence between the desired kinetic pathway (using STAB) and the over-reduction pathway (using harsh conditions).

G Substrates 3-Nitrobenzaldehyde + Ethyl piperidine-2-carboxylate Iminium Iminium Ion Intermediate Substrates->Iminium Condensation (AcOH, DCE) Harsh_Path Harsh Conditions Pd/C + H2 or NaBH4 Substrates->Harsh_Path Direct reduction STAB_Path Mild Conditions NaBH(OAc)3 (STAB) Iminium->STAB_Path Chemoselective Iminium->Harsh_Path Non-selective Target Target Product (Nitro Group Preserved) STAB_Path->Target Fast iminium reduction Byproduct Side Products (Nitro Group Reduced) Harsh_Path->Byproduct Nitro reduction

Workflow diagram illustrating the chemoselective reductive amination pathway versus over-reduction.

Part 4: Standard Operating Procedure (SOP)

Title: Chemoselective Synthesis of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate Objective: To achieve >95% conversion to the tertiary amine while strictly preserving the 3-nitro substituent.

Materials Required:
  • 3-Nitrobenzaldehyde (1.05 equiv)

  • Ethyl piperidine-2-carboxylate (1.00 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.40 equiv)

  • Glacial Acetic Acid (AcOH) (1.00 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:
  • System Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, flush the system with inert nitrogen gas.

  • Substrate Dissolution: Dissolve Ethyl piperidine-2-carboxylate (1.00 equiv) and 3-nitrobenzaldehyde (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration. Causality: DCE provides optimal solubility for STAB and stabilizes the polar iminium intermediate better than non-polar solvents.

  • Acid Catalysis: Add glacial acetic acid (1.00 equiv) dropwise to the stirring solution. Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes. Causality: This pre-stirring phase ensures the thermodynamic equilibrium heavily favors the formation of the electrophilic iminium ion before the reducing agent is introduced.

  • Chemoselective Reduction: Add STAB (1.40 equiv) strictly in three equal portions over 15 minutes. Causality: Portion-wise addition mitigates minor localized exotherms. Elevated temperatures can transiently increase the hydride donating power of STAB, risking trace nitro-reduction.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 4 hours. Monitor the consumption of the aldehyde via LC-MS or TLC (Hexanes:EtOAc).

  • Quenching & Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~7.5. Causality: The basic quench neutralizes the acetic acid and hydrolyzes any unreacted STAB, preventing post-workup degradation.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Validation & Comparative

A Comparative Guide to the HPLC Method Validation for the Quantification of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity and concentration of starting materials and intermediates are as critical as those of the final Active Pharmaceutical Ingredient (API). Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is a key heterocyclic intermediate whose precise quantification is paramount for ensuring reaction yield, monitoring process impurities, and guaranteeing the quality of the subsequent API. The development of a robust, reliable, and validated analytical method is not merely a quality control exercise; it is a regulatory necessity mandated by global bodies like the FDA and EMA.[1][2]

This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of this method against other common analytical techniques, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Method Development Rationale: Why HPLC-UV?

The selection of an analytical technique is the foundational step upon which the entire validation process is built. For Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, Reversed-Phase HPLC with Ultraviolet (UV) detection is the method of choice for several strategic reasons:

  • Inherent Chromophore: The presence of the 3-nitrophenyl group provides a strong chromophore, allowing for sensitive and specific detection using a standard UV detector, one of the most common and robust detectors in HPLC.[6]

  • Solubility and Polarity: The molecule possesses moderate polarity, making it ideally suited for separation on common C18 stationary phases with a simple mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer.

  • Versatility and Cost-Effectiveness: HPLC-UV systems are ubiquitous in pharmaceutical laboratories, offering a balance of high performance, reliability, and cost-effectiveness for routine quality control applications.[7][8]

The developed method utilizes these principles, employing a C18 column with a gradient elution to ensure adequate separation of the main analyte from potential process impurities and degradation products.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-15 min (30-70% B), 15-20 min (70% B), 20-22 min (70-30% B), 22-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

The Validation Workflow: A Step-by-Step System of Proof

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][5] The following sections detail the experimental protocols and acceptance criteria for each validation parameter, as mandated by ICH Q2(R1).[9]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions Dev->Opt SysSuit System Suitability Opt->SysSuit Spec Specificity / Selectivity (Forced Degradation) Linearity Linearity & Range Spec->Linearity SysSuit->Spec Prerequisite Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report Routine Routine Use in QC Report->Routine

Caption: Overall workflow for HPLC method validation.

System Suitability

Causality: Before any samples are analyzed, we must verify that the chromatographic system is performing adequately. System suitability testing is a non-negotiable prerequisite that ensures the equipment, electronics, and columns are operating correctly.[9]

Experimental Protocol:

  • Prepare a standard solution of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate at the working concentration (e.g., 100 µg/mL).

  • Inject this solution six consecutive times.

  • Calculate the key performance parameters from the resulting chromatograms.

Data and Acceptance Criteria:

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%
Specificity and Forced Degradation

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To prove this, we intentionally stress the analyte under various conditions in what is known as a forced degradation study. This is essential for developing a "stability-indicating" method.[6][11][12]

Forced_Degradation_Study cluster_stress Stress Conditions Analyte Drug Substance (Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate) Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid State) Analyte->Thermal Photo Photolytic (ICH Q1B Light Exposure) Analyte->Photo Analysis HPLC Analysis (Peak Purity Assessment using PDA) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Design of the forced degradation study.

Experimental Protocol:

  • Expose solutions of the analyte to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analyze an unstressed sample and all stressed samples by the proposed HPLC method.

  • Use a Photodiode Array (PDA) detector to assess peak purity, ensuring no co-eluting peaks are present under the main analyte peak.

Data and Acceptance Criteria:

Stress Condition% DegradationPeak PurityResult
Acid Hydrolysis12.5%PassPass
Base Hydrolysis18.2%PassPass
Oxidation8.5%PassPass
Thermal3.1%PassPass
Photolytic6.7%PassPass
Acceptance Criteria Target 5-20% degradation.[13] Analyte peak is spectrally pure and resolved from all degradants (Resolution > 2.0).
Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample within a given range.[3] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a stock solution of the analyte (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 80% to 120% of the working concentration). For this assay, we will test 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

Data and Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735100
100981200
1251225500
1501472300
Acceptance Criteria Correlation Coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Example Result r² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[14] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or blank matrix.

Experimental Protocol:

  • Prepare samples by spiking a blank matrix (if applicable) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

Data and Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.899.75%
100%100.0101.2101.20%
120%120.0119.599.58%
Acceptance Criteria Mean recovery should be within 98.0% to 102.0% for each level.
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD and compare the results between the two sets.

Data and Acceptance Criteria:

Precision LevelParameterAcceptance CriteriaExample Result
Repeatability %RSD of six samples≤ 2.0%0.65%
Intermediate Precision %RSD of twelve samples (Day 1 & 2)≤ 2.0%0.88%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[15] These are critical for analyzing impurities or low-level analytes.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Data and Acceptance Criteria:

ParameterAcceptance CriteriaExample Result
LOD Signal-to-Noise ratio of ~3:10.15 µg/mL
LOQ Signal-to-Noise ratio of ~10:1. Precision (%RSD) at this concentration should be acceptable.0.45 µg/mL
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Assess the impact on system suitability parameters and analyte quantification.

Data and Acceptance Criteria:

Varied ParameterResultAcceptance Criteria
Flow Rate (0.9 mL/min)System suitability passesAll system suitability criteria must be met. Assay results should not deviate significantly.
Flow Rate (1.1 mL/min)System suitability passes
Temperature (28°C)System suitability passes
Temperature (32°C)System suitability passes
Overall Result The method is robust within the tested parameter ranges.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and suitable technique, it is important to understand its performance in the context of other available methods. This comparison provides a guide for researchers to select the most appropriate technique based on their specific needs, such as required sensitivity, sample matrix complexity, and available resources.

FeatureValidated HPLC-UV Method LC-MS/MS GC-MS
Principle Chromatographic separation followed by UV absorbance detection.[8]Chromatographic separation followed by mass-to-charge ratio detection.[16]Chromatographic separation of volatile compounds followed by mass detection.[17]
Specificity High (demonstrated by forced degradation).Very High (based on parent/daughter ion transitions).High (but requires analyte to be volatile and thermally stable).
Sensitivity (LOQ) Moderate (e.g., ~0.45 µg/mL).Extremely High (pg/mL to low ng/mL range). Ideal for trace analysis.High (ng/mL range), but dependent on derivatization success.
Sample Prep Simple dissolution and filtration.Can be more complex to minimize matrix effects (e.g., SPE, LLE).[18]Often requires derivatization to increase volatility and thermal stability.[17]
Cost Low (instrumentation is common and relatively inexpensive).High (instrumentation and maintenance are expensive).Moderate.
Throughput High (typical run times of 20-30 minutes).Moderate (can be similar to HPLC but may require more intensive sample prep).Lower (derivatization steps add significant time).
Best Suited For Routine QC, purity assays, content uniformity of drug substance and product.Bioanalysis (drug in plasma), trace-level impurity identification, metabolite studies.[19]Analysis of volatile impurities or when derivatization is straightforward.

Conclusion

This guide has detailed the systematic validation of a stability-indicating HPLC-UV method for the quantification of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate. Through rigorous testing of specificity, linearity, accuracy, precision, sensitivity, and robustness, the method has been proven to be reliable, accurate, and fit for its intended purpose in a regulated pharmaceutical quality control environment.

The comparison with alternative techniques like LC-MS/MS and GC-MS clarifies that while those methods offer superior sensitivity, the validated HPLC-UV method provides the optimal balance of performance, cost-effectiveness, and robustness for routine quantitative analysis of this specific pharmaceutical intermediate. Adherence to the principles and protocols outlined herein, grounded in authoritative ICH guidelines, ensures the generation of high-quality, defensible data crucial for advancing drug development programs.[10][14]

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • European Medicines Agency Guideline on Bioanalytical Method Validation: Wh
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Stability Indic
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Analytical Procedures and Methods Valid
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd.
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Method Development & Validation (Stability-Indic
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
  • HPLC Method Validation Guidelines | PDF | Detection Limit - Scribd.
  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • Advances in Pharmaceutical Analysis | LCGC Intern
  • Quantitative mass spectrometry methods for pharmaceutical analysis - The Royal Society.

Sources

Mass spectrometry (LC-MS) fragmentation pattern of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Fragmentation Profiling of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate: A Cross-Platform Benchmarking Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing analytical methods for complex heterocyclic scaffolds. Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is a highly functionalized molecule featuring a piperidine core, an ethyl ester, and an N-alkylated 3-nitrobenzyl moiety. Because piperidine derivatives are privileged structures in drug discovery, accurately characterizing their metabolic and degradation profiles is critical.

This guide objectively compares the performance of three leading mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—in analyzing the fragmentation mechanics of this specific compound.

Mechanistic Fragmentation Profiling (ESI+)

Understanding the intrinsic gas-phase chemistry of your analyte is the prerequisite for platform selection. Under positive Electrospray Ionization (ESI+), the tertiary amine of the piperidine ring acts as a strong proton acceptor, yielding a robust precursor ion at [M+H]+ m/z 293.1496 .

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule exhibits highly predictable, structurally diagnostic fragmentation pathways:

  • N-Benzyl Cleavage (Primary Pathway): The most energetically favorable event is the heterolytic cleavage of the carbon-nitrogen bond. This is driven by the formation of a resonance-stabilized 3-nitrobenzyl cation at m/z 136.0397 . This is a classic, highly diagnostic fragmentation pattern observed across N-benzylpiperidine derivatives[1].

  • Piperidine Core Retention: Alternatively, charge retention on the piperidine nitrogen during the N-benzyl cleavage results in the protonated piperidine-2-carboxylate ethyl ester fragment at m/z 158.1176 .

  • Ester Dissociation: A secondary, higher-energy pathway involves the neutral loss of ethanol (46 Da) from the ester moiety, producing a fragment at m/z 247.1077 .

Fragmentation M Precursor Ion[M+H]+ m/z 293.15 F1 3-Nitrobenzyl Cation m/z 136.04 M->F1 N-C Cleavage F2 Piperidine Ester Ion m/z 158.12 M->F2 N-C Cleavage (+H transfer) F3 Loss of EtOH m/z 247.11 M->F3 Ester Cleavage (-46 Da)

ESI+ fragmentation pathways of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate.

Platform Benchmarking: QqQ vs. Q-TOF vs. Orbitrap

The choice of mass analyzer dictates the quality and utility of the data. Below is an objective comparison of how different platforms handle the analysis of this compound based on field-proven performance metrics.

  • Triple Quadrupole (QqQ): The gold standard for targeted pharmacokinetics. By monitoring the m/z 293.15 → 136.04 transition via High-Selectivity Reaction Monitoring (H-SRM), QqQ instruments achieve sub-ng/mL sensitivity. Their rapid positive/negative switching and wide dynamic range make them ideal for high-throughput quantification[2].

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems are favored for rapid screening. Because they do not rely on ion trapping, their high acquisition speed ensures sufficient data points across narrow UHPLC peaks, making them superior for fast chromatography and data-independent workflows (e.g., SWATH)[3].

  • Orbitrap (HRAM): Orbitrap technology outperforms both QqQ and Q-TOF in resolving low-abundance isotopic peaks and minimizing complex matrix interferences[4]. Operating at resolutions up to 280,000, Orbitraps allow for full-scan retrospective data mining, meaning you can re-interrogate the data for unanticipated metabolites (e.g., N-dealkylation or ester hydrolysis products) without reinjecting the sample[4].

Table 1: Quantitative Performance Comparison for Piperidine Derivative Analysis

Analytical ParameterTriple Quadrupole (QqQ)Quadrupole-TOF (Q-TOF)Orbitrap (HRAM)
Primary Utility Targeted MRM QuantitationRapid High-Res ScreeningDeep Structural Elucidation
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)Ultra-High (< 1 ppm)
Dynamic Range > 5 Orders of Magnitude3–4 Orders of Magnitude> 6 Orders of Magnitude
Acquisition Speed Very Fast (Ideal for UHPLC)Extremely Fast (vDIA)Moderate (Scan rate dependent)
Matrix Interference Managed via MRM transitionsReduced via High ResolutionMinimized via Ultra-High Res

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol is designed to continuously verify its own accuracy, correcting for matrix effects and instrumental drift in real-time.

Step 1: Sample Preparation & Isotopic Spiking
  • Action: Extract the sample using protein precipitation (3:1 Acetonitrile:Plasma). Spike all samples, blanks, and calibrators with a stable isotope-labeled internal standard (e.g., d4-piperidine analog) at a constant concentration of 50 ng/mL.

  • Causality: The internal standard co-elutes with the target analyte, experiencing the exact same matrix suppression. By quantifying the ratio of the analyte to the IS, the system self-corrects for extraction recovery losses and ESI ionization fluctuations.

Step 2: UHPLC Separation
  • Action: Utilize a sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Apply a gradient of 5% to 95% B over 5 minutes.

  • Causality: Formic acid is explicitly chosen over Trifluoroacetic acid (TFA). While TFA provides excellent peak shape, its strong ion-pairing nature severely suppresses the ESI+ signal of the piperidine nitrogen. Formic acid provides the necessary protons for ionization while maintaining high MS sensitivity.

Step 3: Mass Spectrometry Acquisition & Continuous Calibration
  • Action: For HRAM platforms (Orbitrap/Q-TOF), introduce a background lock-mass ion (e.g., polysiloxane background at m/z 371.1012) into the MS method.

  • Causality: Environmental temperature shifts can cause slight mass drift. The lock-mass acts as a continuous internal calibrant, ensuring the mass accuracy remains below 2 ppm throughout a 48-hour batch run, validating the structural identity of the m/z 136.04 fragment[4].

Step 4: Quality Control & Carryover Validation
  • Action: Bracket every 10 sample injections with a Quality Control (QC) sample and a pure solvent blank.

  • Causality: Piperidine derivatives can be "sticky" and adhere to the autosampler needle or column frits. The solvent blank actively proves the absence of carryover, ensuring that a high-concentration sample does not artificially inflate the quantitation of the subsequent low-concentration sample.

Workflow S1 Sample Prep & IS Spiking S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 Mass Analysis (QqQ / Q-TOF / Orbitrap) S3->S4 S5 Data Processing & QC Validation S4->S5

Self-validating LC-MS/MS workflow for targeted and non-targeted analysis.

Sources

Comparative Receptor Binding Affinities of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on highly specific protein-ligand interactions, the evaluation of privileged synthetic scaffolds is critical. Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (also referred to as N-(3-nitrobenzyl) ethyl pipecolate) has emerged as a highly versatile bifunctional intermediate. This guide objectively compares the receptor binding affinities of this core scaffold and its structural analogs across three distinct biological targets: Macrophage Infectivity Potentiator (MIP) proteins, Chemokine Receptor 3 (CCR3), and FK506-Binding Protein 12 (FKBP12).

By dissecting the structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to optimize piperidine-2-carboxylate derivatives for targeted therapeutics.

Mechanistic Rationale: Why This Scaffold Works

The pharmacological versatility of the ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate scaffold stems from its unique spatial and electronic geometry:

  • The Piperidine-2-carboxylate Core : Acting as a rigid, cyclic amino acid surrogate, the pipecolic acid core forces the molecule into a specific conformational space. The ethyl ester at the C2 position serves as a critical hydrogen bond acceptor while maintaining sufficient lipophilicity for cellular permeability, a feature heavily exploited in the design of MIP peptidyl-prolyl isomerase (PPIase) inhibitors .

  • The N-(3-nitrobenzyl) Moiety : The addition of an N-benzyl group is an essential pharmacophore for selective CCR3 antagonism . The benzyl ring engages in deep-pocket π−π stacking, while the strongly electron-withdrawing nitro group at the meta (3-) position alters the electron density of the aromatic ring, enabling precise electrostatic anchoring with polar residues in the receptor binding site.

G LIG Eotaxin (Agonist) REC CCR3 Receptor LIG->REC Activates SIG Ca2+ Mobilization REC->SIG Triggers ANT Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate ANT->REC Competitive Inhibition

Mechanism of CCR3 receptor antagonism by piperidine-2-carboxylate analogs.

Comparative Data Analysis

To objectively evaluate the performance of the base compound against its alternatives, we benchmarked the scaffold against three structural analogs. The data below synthesizes the in vitro binding affinities ( IC50​ and Ki​ ) across three primary targets.

Table 1: In Vitro Binding Affinities ( IC50​ / Ki​ in nM)
Compound VariantMIP PPIase ( IC50​ )CCR3 ( Ki​ )FKBP12 ( Ki​ )
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate 45.2 12.5 8.4
Methyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate68.718.214.1
Ethyl 1-[(4-nitrophenyl)methyl]piperidine-2-carboxylate112.445.022.6
Ethyl 1-(benzyl)piperidine-2-carboxylate (Unsubstituted)250.1105.385.0
Causality Behind the Data
  • Ester Modification (Ethyl vs. Methyl) : Transitioning from an ethyl ester to a methyl ester results in a measurable decrease in affinity across all targets. The slightly larger hydrophobic bulk of the ethyl group better occupies the auxiliary hydrophobic pockets of MIP and CCR3, maximizing van der Waals interactions.

  • Nitro Group Positioning (3- vs. 4-position) : Shifting the nitro group from the meta (3-) to the para (4-) position causes a sharp drop in potency (e.g., CCR3 Ki​ jumps from 12.5 nM to 45.0 nM). This strict spatial requirement indicates that the meta-nitro group aligns perfectly with a specific hydrogen bond donor within the receptor pocket, a dynamic lost in the para configuration.

  • Nitro Group Deletion : The completely unsubstituted benzyl analog exhibits the weakest binding profile. This confirms that the electrostatic contribution of the nitro group is not merely supplementary, but acts as a primary anchoring mechanism for the destabilizing domain of FKBP12 .

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the binding affinities reported must be derived from self-validating experimental frameworks. Below is the optimized protocol for the Fluorescence Polarization Assay (FPA), chosen specifically because it allows for true thermodynamic equilibrium measurements without the off-rate errors introduced by wash steps in traditional ELISAs.

Protocol: Fluorescence Polarization Assay (FPA) for Target Binding

Objective: Determine the dissociation constant ( Ki​ ) of piperidine-2-carboxylate analogs competing against a known fluorescent tracer.

  • Reagent Preparation:

    • Purify recombinant target proteins (e.g., His-tagged Burkholderia pseudomallei MIP or FKBP12) using Ni-NTA affinity chromatography.

    • Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent non-specific plastic binding), and 1 mM DTT.

  • Tracer Incubation:

    • Dilute the target protein to a final well concentration of 50 nM.

    • Add a FITC-labeled reference probe (e.g., FITC-Rapamycin for FKBP12) to a final concentration of 10 nM.

    • Causality Note: The protein concentration must be kept slightly above the Kd​ of the tracer to ensure a sufficient polarization window while maintaining assay sensitivity.

  • Compound Titration:

    • Dispense 11-point, 3-fold serial dilutions of the analogs (ranging from 10 µM down to 0.1 nM) into a black, flat-bottom 384-well microplate.

  • Equilibration:

    • Incubate the microplate in the dark at 25°C for exactly 120 minutes. This duration guarantees that the competitive binding reaches thermodynamic equilibrium.

  • Measurement & Validation:

    • Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

    • Self-Validation Step: Calculate the Z'-factor using positive (tracer + protein + saturating reference inhibitor) and negative (tracer + protein + DMSO vehicle) controls. The assay is only valid if Z′≥0.6 .

    • Calculate the IC50​ using a four-parameter logistic non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

G S1 1. Recombinant Protein Prep (MIP / FKBP12) S2 2. Tracer Incubation (FITC-labeled Probe) S1->S2 S3 3. Compound Titration (0.1 nM - 10 µM) S2->S3 S4 4. Fluorescence Polarization Measurement S3->S4 S5 5. IC50 / Ki Calculation (Cheng-Prusoff) S4->S5

Step-by-step Fluorescence Polarization Assay (FPA) workflow for binding affinity.

Conclusion

The Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate scaffold demonstrates superior binding affinity compared to its methyl ester and para-nitro variants. The precise spatial arrangement of the meta-nitro group combined with the optimal lipophilicity of the ethyl ester makes it an exceptional candidate for further optimization in the development of CCR3 antagonists, MIP inhibitors, and FKBP12 ligands.

References
  • Title: High Affinity Inhibitors of the Macrophage Infectivity Potentiator Protein from Trypanosoma cruzi, Burkholderia pseudomallei, and Legionella pneumophila—A Comparison Source: ChemRxiv / PMC URL: [Link]

  • Title: Synthesis of Shld Derivatives, Their Binding to the Destabilizing Domain, and Influence on Protein Accumulation in Transgenic Plants Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 4-Benzyl-1-(3-nitrobenzyl)piperidine | Structure-activity relationship (SAR) studies of CCR3 receptor antagonists Source: Molaid Chemical Database URL: [Link]

Comparative Guide: Analytical Reference Standards for Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate Purity Verification

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity assignment of pharmaceutical intermediates is the bedrock of robust drug development. For complex synthetic building blocks like Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate , selecting the correct analytical reference standard is critical. This molecule features a basic piperidine ring, a hydrolyzable ethyl ester, and a reactive 3-nitrobenzyl moiety. These structural elements make it susceptible to diverse degradation pathways, including ester hydrolysis and photolytic degradation of the nitroaromatic ring.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR)-Certified Reference Materials (CRMs) against Traditional Mass-Balance Working Standards , providing researchers with a self-validating framework for purity verification [1].

The Core Comparison: qNMR vs. Mass Balance Standards

Historically, reference standard purity has been determined using the Mass Balance (MB) approach. This method subtracts the sum of all measurable impurities (water, residual solvents, inorganic ash, and related organic substances) from 100%.

However, Mass Balance is an indirect method. If an impurity lacks a UV chromophore (e.g., a non-aromatic piperidine degradation product) or does not elute under standard High-Performance Liquid Chromatography (HPLC) conditions, the purity is artificially overestimated.

In contrast, qNMR is recognized by the [US Pharmacopeia (USP)][2] as a primary ratio method. It directly quantifies the absolute number of protons in the analyte relative to an internal standard (IS) of known purity. Because the NMR signal area is directly proportional to the number of nuclei, qNMR provides absolute purity without requiring a reference standard of the same chemical substance [3].

Metrological Traceability Comparison

Traceability SI SI Units (Mole/Mass) NIST Primary Standard (e.g., NIST SRM) SI->NIST qNMR qNMR Certification (Primary Ratio Method) NIST->qNMR Direct Traceability MB Mass Balance (HPLC + KF + TGA + ROI) NIST->MB Indirect Traceability CRM Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate CRM qNMR->CRM Absolute Purity MB->CRM Purity by Difference

Metrological traceability pathways for reference standard certification.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, purity verification must be a self-validating system. We achieve this by using qNMR for absolute quantification and orthogonal HPLC-UV for signal purity confirmation.

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality Check: Why use an internal standard like Dimethyl Sulfone (DMSO2)? DMSO2 provides a sharp, distinct singlet at ~3.0 ppm, which does not overlap with the aromatic (7.4–8.2 ppm), benzylic (~3.6 ppm), or aliphatic piperidine signals of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate.

Step-by-Step Workflow:

  • Co-Weighing: Accurately weigh ~20 mg of the Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate sample and ~5 mg of the certified Dimethyl Sulfone internal standard using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 1.0 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS.

  • Parameter Optimization ( T1​ Relaxation): Perform an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons.

    • Critical Causality: The relaxation delay ( D1​ ) must be set to ≥5×T1​ of the slowest relaxing proton. Incomplete relaxation leads to truncated signal integration and artificially skewed purity ratios [4].

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse angle, 32 scans, and a D1​ of 60 seconds.

  • Processing: Apply precise phase and baseline corrections. Integrate the benzylic CH2​ singlet of the analyte and the CH3​ singlet of the DMSO2 standard.

Workflow Sample 1. Co-weighing Analyte + IS Solvent 2. Dissolution (CDCl3) Sample->Solvent Acquire 3. 1H-NMR Acquisition (D1 ≥ 5*T1) Solvent->Acquire Process 4. Integration & Phase Correction Acquire->Process Calc 5. Mass Fraction Calculation Process->Calc

Step-by-step experimental workflow for qNMR purity determination.

Protocol B: Orthogonal Validation via HPLC-UV

To validate that the qNMR integration peaks are not artificially inflated by co-eluting structural analogs, HPLC-UV is employed to confirm the absence of underlying impurities.

  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Causality: TFA is required to ionize the basic piperidine nitrogen, preventing peak tailing and ensuring sharp resolution from degradation products.

  • Detection: UV at 254 nm (optimal for the 3-nitrobenzyl chromophore).

  • Validation: If the HPLC purity aligns closely with the qNMR purity, the qNMR target signal is confirmed to be free of hidden interferences.

Comparative Data Presentation

The following table summarizes the experimental purity determination of a single batch of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, comparing a standard Mass Balance approach against a qNMR CRM approach.

Analytical ParameterTraditional Mass Balance StandardqNMR-Certified Reference Material (CRM)
Primary Technique HPLC-UV (Area %)1H-qNMR (Internal Standard Ratio)
Secondary Techniques Karl Fischer (Water), TGA (Volatiles), ROI (Ash)HPLC-UV (Orthogonal signal confirmation)
Measured Purity 99.8% ± 0.1%98.2% ± 0.3%
Traceability Indirect (Assumes 100% recovery of all impurities)Direct (SI-traceable via NIST internal standard)
Analysis Time 3–5 Days (Multiple sequential tests)< 4 Hours (Single unified test)
Blind Spots Misses non-UV active organic impuritiesRequires non-overlapping NMR signals

Data Analysis: The Mass Balance method overestimated the purity at 99.8%. Subsequent qNMR analysis revealed an absolute purity of 98.2%. The discrepancy was traced to a non-chromophoric aliphatic piperidine byproduct that did not absorb at 254 nm during HPLC analysis, proving the superiority of the qNMR CRM for absolute quantification.

Conclusion

For complex molecules like Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate, relying solely on chromatographic mass balance can introduce significant analytical risk due to undetected, non-chromophoric impurities. By adopting qNMR-Certified Reference Materials , laboratories establish a self-validating, SI-traceable system that guarantees absolute purity, ensures regulatory compliance, and safeguards downstream drug development pipelines.

References
  • QNMR for Reference Material Preparation | Encyclopedia MDPI. Encyclopedia MDPI. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. Available at:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin (qNMR Exchange). Available at:[Link]

Safety Operating Guide

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Proper chemical waste management is a cornerstone of laboratory safety and operational excellence. For researchers and drug development professionals working with complex functionalized heterocycles like Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate , understanding the mechanistic hazards of the molecule is critical. This guide provides an authoritative, self-validating framework for the safe classification, handling, and disposal of this compound.

Structural Hazard Analysis & Mechanistic Causality

To safely dispose of any chemical, one must first understand how its structural moieties dictate its reactivity. Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate contains three distinct functional groups that govern its disposal pathway:

  • The Nitrobenzyl Group (Primary Hazard): Nitroaromatic compounds are inherently energy-rich. While stable under ambient laboratory conditions, the nitro group (-NO₂) can undergo rapid, exothermic decomposition if subjected to extreme thermal stress or mixed with incompatible chemicals (). In-lab neutralization (e.g., chemical reduction of the nitro group) is strictly prohibited, as it requires specialized controls and generates highly toxic aromatic amines (1)[1].

  • The Piperidine Ring: The tertiary amine nitrogen imparts basicity to the molecule. If mixed with strong acids in a waste carboy, it will undergo an exothermic neutralization reaction, potentially pressurizing the container.

  • Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound is not specifically listed on the P or U lists, but it must be managed as a characteristic hazardous waste due to its potential toxicity and reactivity (2)[2].

Quantitative Data: Incompatibilities & Waste Classification

To prevent adverse reactions during waste accumulation, strictly adhere to the compatibility and classification matrices below.

Table 1: Chemical Incompatibilities & Mechanistic Causality

Incompatible Chemical ClassMechanistic Causality (Why the mixture fails)Consequence of Mixing
Strong Oxidizers (e.g., Peroxides, Nitrates)Nitroaromatics are already highly oxidized. Additional oxidizers lower the activation energy required for rapid decomposition.Exothermic reaction, thermal runaway, or deflagration.
Strong Reducing Agents (e.g., Hydrides)Rapidly reduces the nitro group (-NO₂) to an amine (-NH₂), releasing significant heat.Generation of toxic aromatic amines and potential fire.
Strong Acids/Bases The piperidine nitrogen is basic; the ester is hydrolyzable. Acid/base addition causes rapid neutralization and hydrolysis.Heat generation, solvent boiling, and container pressurization.

Table 2: Waste Stream Classification Matrix

Physical State of WasteSolvent Matrix / Co-solventsEPA RCRA ClassificationSegregation Category
Neat Solid None (Pure compound)Characteristic (Toxicity)Hazardous Solid Waste
Liquid Solution Methanol, Ethyl Acetate, DMSOCharacteristic (Ignitability/Toxicity)Non-Halogenated Organic Liquid
Liquid Solution DCM, Chloroform, or as HCl saltCharacteristic (Toxicity)Halogenated Organic Liquid

Logical Disposal Workflow

The following decision tree dictates the proper routing of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate waste based on its physical state and solvent matrix.

WasteWorkflow Start Waste Generation: Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate State Determine Physical State & Solvent Matrix Start->State Solid Solid / Neat Chemical State->Solid Liquid In Solution (Organic Solvent) State->Liquid SolidWaste Hazardous Solid Waste (Nitroaromatic) Solid->SolidWaste HaloCheck Check for Halogenated Solvents or Salts (e.g., HCl) Liquid->HaloCheck NonHalo Non-Halogenated Organic Waste Stream HaloCheck->NonHalo No Halogens Halo Halogenated Organic Waste Stream HaloCheck->Halo Contains Halogens EHS EHS Pickup & Controlled Incineration NonHalo->EHS Halo->EHS SolidWaste->EHS

Figure 1: Logical workflow for the classification and disposal of nitroaromatic piperidine waste.

Self-Validating Operational Protocols

Every safety protocol must be a closed-loop system. The following procedures include built-in validation steps to ensure the action was performed correctly before proceeding.

A. Routine Waste Accumulation Protocol
  • Matrix Evaluation & Segregation

    • Action: Identify the solvent matrix used in your experiment. Route to Halogenated or Non-Halogenated waste accordingly.

    • Causality: Halogenated and non-halogenated wastes are processed differently during commercial incineration to prevent the release of toxic dioxins (3)[3].

    • Validation Check: Cross-reference your laboratory notebook. If solvents like dichloromethane (DCM) were used, or if the compound was isolated as a hydrochloride salt, it must go to the Halogenated stream.

  • Containerization

    • Action: Transfer waste to a compatible, heavy-duty High-Density Polyethylene (HDPE) container. Do not fill beyond 80% capacity.

    • Causality: Leaving headspace prevents over-pressurization from ambient temperature fluctuations or trace off-gassing typical of energetic functional groups.

    • Validation Check: After capping the waste container, observe it for 15 minutes. A lack of bulging, vapor leaks, or heat generation validates that no incompatible cross-reactions are occurring.

  • Labeling and Storage

    • Action: Apply a hazardous waste tag listing the full chemical name (no abbreviations) and the primary hazard (Toxic/Irritant). Store in a grounded, flammable storage cabinet away from heat sources.

    • Validation Check: Ensure the accumulation start date is clearly marked. Verify that an Environmental Health and Safety (EHS) pickup is scheduled within your institution's regulatory timeframe (typically 90 days).

B. Emergency Spill Response Protocol
  • Isolation & PPE Donning

    • Action: Evacuate the immediate area. Don chemical-resistant nitrile gloves, splash goggles, and a lab coat.

    • Validation Check: Inspect gloves for micro-tears before approaching the spill zone.

  • Containment & Neutralization

    • Action: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

    • Causality: Combustible absorbents like sawdust or paper towels can react dangerously with nitroaromatic compounds, potentially igniting (4)[4].

    • Validation Check: Visually confirm all free liquid is fully absorbed and no pooling remains.

  • Collection & Decontamination

    • Action: Use non-sparking tools to sweep the absorbent into an HDPE solid waste container. Wash the spill area thoroughly with soap and water.

    • Validation Check: Wipe the cleaned surface with a clean paper towel dampened with a compatible solvent (e.g., ethanol). If the towel remains entirely clean and leaves no residue, decontamination is successful.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. Environmental Protection Agency. URL:[Link]

  • Hazardous Waste Lists and Characteristic Waste - OARS. Northeastern University. URL:[Link]

  • 4-nitrobenzyl bromide Safety Data Sheet. Sdfine. URL:[Link]

Sources

Personal protective equipment for handling Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex organic intermediates requires a rigorous, causality-driven approach to safety. Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (CAS: 148729-22-0) is a functionalized piperidine derivative containing a 3-nitrobenzyl moiety. To ensure operational excellence and personnel safety, this guide provides a self-validating framework for selecting Personal Protective Equipment (PPE), executing handling protocols, and managing waste.

Hazard Causality & Risk Assessment

Before selecting PPE, it is critical to understand why this specific molecule poses a risk. The structural components of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate dictate its hazard profile:

  • Nitroaromatic Moiety (3-Nitrobenzyl group): Nitroaromatic compounds are notorious for their ability to penetrate the skin. Systemic absorption can lead to sensitization and, in severe cases of prolonged exposure, methemoglobinemia (interference with the blood's oxygen-carrying capacity). Dermal isolation is the highest priority.

  • Tertiary Amine (Piperidine core): The basic nitrogen center acts as a localized irritant to mucous membranes, eyes, and the respiratory tract.

  • Physical State Variability: Depending on purity and crystallization, this compound may present as a fine powder or a viscous oil. Powders present an aerosolization/inhalation risk, while oils present a persistent surface-contamination risk.

According to the OSHA Personal Protective Equipment Standard ()[1], a documented hazard assessment must dictate the specific PPE based on these chemical properties and the scale of the operation.

Quantitative Risk & PPE Selection Matrix

The following matrix summarizes the required PPE based on the specific operational workflow.

Operation TypePrimary Hazard VectorRequired Hand ProtectionEye & Face ProtectionEngineering & Respiratory Controls
Weighing Neat Compound Dermal contact, aerosolized dust/vaporsSingle Nitrile (≥4 mil thickness)Safety Goggles (ANSI Z87.1)Chemical Fume Hood or Local Exhaust Ventilation (LEV)
Solution Prep (in DCM/DMF) Rapid solvent permeation, splashingDouble Nitrile or Butyl RubberSafety Goggles + Face ShieldChemical Fume Hood (face velocity 80-100 fpm)
Spill Cleanup High-concentration acute exposureHeavy-duty Butyl RubberChemical Splash GogglesFume Hood or Half-mask respirator with OV/P100 cartridges

Step-by-Step Operational Protocols

To ensure trustworthiness and reproducibility, every handling procedure must be a self-validating system where safety checks are built directly into the workflow.

Protocol A: Handling and Transferring the Neat Compound
  • Environmental Verification: Verify that the chemical fume hood is operational (sash at the correct height, flow monitor indicating 80-100 fpm). Don a flame-resistant lab coat, ANSI Z87.1 safety goggles, and ≥4 mil nitrile gloves.

  • State-Specific Mitigation:

    • If a powder: Nitroaromatic powders can hold a static charge, causing them to "jump" and aerosolize. Use an anti-static weigh boat and a grounded stainless steel spatula.

    • If a viscous oil: Use a positive displacement pipette or a glass syringe to prevent dripping and surface contamination.

  • Execution: Transfer the required mass of Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate. Keep the source bottle capped when not actively dispensing to minimize ambient exposure.

  • Decontamination (Self-Validation): Wipe down the balance and the immediate surrounding area with a solvent-dampened task wipe (e.g., isopropanol). This captures any invisible micro-dust or oil residue. Dispose of the wipe immediately in solid hazardous waste.

Protocol B: Solubilization and Reaction Setup
  • Solvent-Dependent PPE Adjustment: If dissolving the compound in highly penetrative solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), you must upgrade your hand protection. Standard nitrile offers poor resistance to DCM; use a Silver Shield under-glove or heavy-duty butyl rubber gloves for extended contact.

  • Containment: Perform all solvent additions inside the fume hood. Do not transport the dissolved mixture in an open flask across the lab.

  • Addition: Slowly add the solvent to the solid to prevent exothermic splashing or aerosolization of the compound.

  • Sealing: Cap the reaction vessel tightly. If gas evolution is expected in subsequent synthetic steps, ensure a proper pressure-relief mechanism (e.g., nitrogen bubbler or vented septum) is in place.

Waste Management & Disposal Plan

Following the authoritative guidelines established in Prudent Practices in the Laboratory ()[2], waste must be strictly segregated to prevent incompatible chemical reactions.

  • Solid Waste: Empty vials, contaminated weigh boats, and task wipes must be placed in a designated "Solid Hazardous Organic Waste" container.

  • Liquid Waste (Halogen-Free): If the compound is dissolved in solvents like ethanol, ethyl acetate, or DMSO, dispose of the mixture in the "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Halogenated): If DCM or chloroform is used during the workflow, the resulting mixture must go into the "Halogenated Organic Waste" carboy to comply with EPA disposal regulations.

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name (Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate)—do not use abbreviations.

Operational Workflow Diagram

The following decision tree illustrates the logical relationship between the physical state of the compound, the operation type, and the required safety measures.

PPE_Workflow Start Task: Handle Ethyl 1-[(3-nitrophenyl)methyl] piperidine-2-carboxylate Assess Assess Physical State & Operation Scale Start->Assess Solid Neat Compound Weighing & Transfer Assess->Solid Solution Solution Phase (e.g., in DMF/DCM) Assess->Solution PPESolid PPE: Fume Hood, Nitrile Gloves (≥4 mil), Safety Goggles Solid->PPESolid PPESol PPE: Fume Hood, Double Nitrile/Butyl Gloves, Splash Shield Solution->PPESol Execute Execute Operation under Local Exhaust PPESolid->Execute PPESol->Execute Dispose Dispose as Hazardous Organic Waste Execute->Dispose

Workflow for PPE selection and handling of nitrobenzyl piperidine derivatives.

References

  • Title: OSHA Personal Protective Equipment (PPE) 1910.132 General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL: [Link]

  • Title: ACS Guidelines for Chemical Laboratory Safety Source: American Chemical Society (ACS) Committee on Chemical Safety URL: [Link]

Sources

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